PI-540
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H27N5O2S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-[6-[(4-methylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C22H27N5O2S/c1-25-5-7-26(8-6-25)15-18-14-19-20(30-18)22(27-9-11-29-12-10-27)24-21(23-19)16-3-2-4-17(28)13-16/h2-4,13-14,28H,5-12,15H2,1H3 |
InChI Key |
OKWPNODGKOTLAT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PI-540, a Pan-Class I PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI-540 is a potent, cell-permeable, and orally active thienopyrimidine derivative that functions as a pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2] Its mechanism of action centers on the competitive inhibition of the ATP-binding site of the p110 catalytic subunit of PI3K, leading to the suppression of downstream signaling pathways crucial for cell growth, proliferation, survival, and angiogenesis.[3] This technical guide provides a comprehensive overview of the biochemical and cellular activities of this compound, detailing its inhibitory profile, effects on downstream signaling, and the experimental methodologies used for its characterization.
Introduction to the PI3K Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes.[3] Class I PI3Ks, which are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85), are the most frequently implicated in cancer.[4] Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[5] PIP3 recruits proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT, to the plasma membrane, leading to its activation.[5] Activated AKT, in turn, phosphorylates a plethora of downstream targets, including components of the mTOR pathway, to promote cell survival, proliferation, and growth.[6] The tumor suppressor PTEN antagonizes this pathway by dephosphorylating PIP3. Dysregulation of the PI3K pathway is a common event in various human cancers, making it a prime target for therapeutic intervention.
This compound: A Potent Pan-Class I PI3K Inhibitor
This compound is a second-generation PI3K inhibitor developed from the pyridofuropyrimidine scaffold of PI-103, with improved pharmaceutical properties such as enhanced solubility and reduced metabolism.[1] It exhibits potent inhibitory activity against all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and also demonstrates activity against the related kinases, mTOR and DNA-PK.[2]
Biochemical Activity and Selectivity
The inhibitory potency of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| PI3Kα (p110α) | 10[2] |
| PI3Kβ (p110β) | 3510[2] |
| PI3Kδ (p110δ) | 410[2] |
| PI3Kγ (p110γ) | 33110[2] |
| mTOR | 61[2] |
| DNA-PK | 525[2] |
Table 1: Biochemical inhibitory activity of this compound against Class I PI3K isoforms, mTOR, and DNA-PK.
Mechanism of Action: Inhibition of Downstream Signaling
By directly inhibiting PI3K, this compound effectively blocks the production of PIP3, leading to the suppression of the entire downstream signaling cascade. This results in the reduced phosphorylation and activation of key effector proteins such as AKT and its substrates.
Visualization of the PI3K Signaling Pathway and this compound Inhibition
The following diagram illustrates the PI3K signaling pathway and the point of intervention by this compound.
References
- 1. promocell.com [promocell.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
- 6. Our Immunoassays | Meso Scale Discovery [mesoscale.com]
The PI-540 Signaling Pathway: A Technical Guide to its Core Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-540 is a potent, cell-permeable inhibitor targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade frequently dysregulated in cancer and other diseases. This technical guide provides an in-depth overview of the core signaling pathway targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Core Targets and In Vitro Potency of this compound
This compound is a multi-targeted inhibitor, primarily targeting the class I PI3K isoforms and the mammalian target of rapamycin (B549165) (mTOR). Its inhibitory activity has been quantified using various biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.
| Target | IC50 (nM) |
| PI3Kα (p110α) | 10 |
| PI3Kβ (p110β) | 3510 |
| PI3Kδ (p110δ) | 410 |
| PI3Kγ (p110γ) | 33110 |
| mTOR | 61 |
| DNA-PK | 525 |
| Table 1: In vitro inhibitory potency of this compound against its primary kinase targets. Data compiled from multiple sources.[1] |
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. This compound exerts its effects by inhibiting key kinases within this cascade.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway at multiple nodes.
Experimental Protocols
PI3K Enzyme Activity Assay (Scintillation Proximity Assay - SPA)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds like this compound against PI3K isoforms. The assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
[γ-³³P]ATP
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2) liposomes
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 1 mM DTT, 10 mM MgCl₂
-
This compound or other test compounds
-
Wheat Germ Agglutinin (WGA)-coated SPA beads
-
Stop Solution: 100 mM EDTA
-
96-well microplate
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of the this compound dilution.
-
Add 20 µL of a mixture containing the PI3K enzyme and PIP2 liposomes to each well.
-
Initiate the kinase reaction by adding 20 µL of assay buffer containing [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for each isoform.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by adding 50 µL of the Stop Solution.
-
Add 50 µL of a slurry of WGA-coated SPA beads to each well. The beads will capture the ³³P-labeled PIP3 product.
-
Seal the plate and allow the beads to settle for at least 60 minutes.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of AKT Phosphorylation
This protocol is used to assess the cellular activity of this compound by measuring the phosphorylation status of AKT, a key downstream effector of PI3K. A reduction in phosphorylated AKT (p-AKT) indicates inhibition of the PI3K pathway.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., U87MG, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-phospho-AKT (Thr308), Rabbit or Mouse anti-total AKT, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT Ser473) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total AKT and a loading control.
Experimental Workflow for this compound Characterization
The characterization of a PI3K inhibitor like this compound typically follows a multi-step workflow, from initial biochemical screening to cellular and in vivo validation.
Caption: A typical workflow for the preclinical characterization of a PI3K inhibitor like this compound.
Conclusion
This compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway with a distinct inhibitory profile against class I PI3K isoforms and mTOR. The technical information and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target this critical cellular pathway. The provided methodologies for in vitro and cellular characterization are fundamental for the evaluation of this compound and other novel PI3K pathway inhibitors.
References
The Discovery and Preclinical Development of PI-540: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI-540 is a potent, orally active, bicyclic thienopyrimidine derivative that acts as a dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). Developed as a progression from the earlier tool compound PI-103, this compound demonstrated improved pharmaceutical properties, including enhanced aqueous solubility and metabolic stability. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. It includes a summary of its inhibitory activity, anti-proliferative effects in various cancer cell lines, and in vivo efficacy in xenograft models. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also provided to support further research and development in the field of PI3K pathway inhibitors. Although this compound showed promising preclinical activity, the development focus ultimately shifted to GDC-0941 (Pictilisib), a structurally related compound with superior oral bioavailability. This document serves as an in-depth resource for understanding the preclinical profile of this compound.
Introduction: The Rationale for PI3K Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/AKT/mTOR axis is one of the most common oncogenic alterations in human cancers, making it a prime target for therapeutic intervention.[2] The development of small molecule inhibitors targeting this pathway has been a major focus of cancer drug discovery.
This compound emerged from a program aimed at optimizing the tricyclic pyridofuropyrimidine lead compound, PI-103. While a potent inhibitor, PI-103 suffered from poor pharmaceutical properties. The development of the bicyclic thienopyrimidine scaffold, leading to this compound, offered significant improvements in solubility and metabolic stability, alongside potent inhibition of PI3K isoforms and mTOR.[3][4]
Physicochemical Properties and Synthesis
This compound is a bicyclic thienopyrimidine derivative. While a detailed, step-by-step synthesis protocol for this compound has not been widely published, its synthesis is based on established methods for creating substituted thienopyrimidines.[3] A plausible synthetic route, based on the synthesis of related compounds such as GDC-0941, is outlined below.[5][6]
Plausible Synthetic Pathway for this compound:
The synthesis would likely commence with a substituted methyl 3-aminothiophene-2-carboxylate, which undergoes cyclization to form the core thieno[3,2-d]pyrimidin-4(3H)-one structure. Subsequent chlorination provides a key intermediate, the 4-chlorothieno[3,2-d]pyrimidine derivative. Finally, a series of nucleophilic substitution reactions at various positions on the thienopyrimidine core would introduce the specific side chains that characterize this compound.
Preclinical Pharmacology
In Vitro Kinase Inhibitory Activity
This compound is a potent inhibitor of Class I PI3K isoforms and mTOR. Its inhibitory activity is summarized in the table below.[3][7]
| Target | IC50 (nM) |
| p110α | 10 |
| p110β | 3510 |
| p110δ | 410 |
| p110γ | 33110 |
| mTOR | 61 |
| DNA-PK | 525 |
In Vitro Anti-Proliferative Activity
This compound has demonstrated anti-proliferative activity across a range of human cancer cell lines, with particular potency in lines with a PTEN-negative status, which leads to constitutive activation of the PI3K pathway.
| Cell Line | Cancer Type | Anti-proliferative Effect |
| A549 | Lung | Low micromolar IC50 |
| U87MG | Glioblastoma | Submicromolar potency |
| PC3 | Prostate | Low micromolar IC50 |
| DU145 | Prostate | Significant growth inhibition |
| IGROV-1 | Ovarian | Significant growth inhibition |
In Vivo Efficacy
This compound has shown significant anti-tumor activity in various xenograft models in athymic mice, with no significant body weight loss reported, suggesting good tolerability.[4]
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition |
| U87MG | Glioblastoma | 50 mg/kg b.i.d., i.p. | 66% |
| A549 | Lung | Not specified | Significant |
| DU145 | Prostate | Not specified | Significant |
| IGROV-1 | Ovarian | Not specified | Not specified |
Pharmacokinetics and Metabolism
This compound was developed to have improved pharmaceutical properties over its predecessor, PI-103. It exhibits enhanced aqueous solubility and reduced in vitro microsomal metabolism, leading to high tissue distribution in mice.[3][4] However, further optimization led to the development of GDC-0941, which demonstrated superior oral bioavailability (78% in mice).[4] This superior pharmacokinetic profile was a key factor in the decision to advance GDC-0941, and not this compound, into clinical trials.[4][8]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This inhibition leads to a reduction in the phosphorylation of key downstream effectors, ultimately resulting in decreased cell proliferation and survival.
Preclinical studies have confirmed that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of AKT (at Ser473 and Thr308), S6 ribosomal protein, and p70S6K in cancer cell lines. While consistent in vitro, the in vivo knockdown of these markers in whole tumor lysates was less reproducible by Western blot, though immunohistochemical analysis showed a marked reduction in phosphorylated S6.
Clinical Development Status
There is no evidence to suggest that this compound entered clinical trials. The development program that produced this compound ultimately prioritized GDC-0941 (Pictilisib) for clinical evaluation due to its superior oral bioavailability and excellent dose-dependent oral antitumor activity.[4][8] GDC-0941 subsequently entered Phase I clinical trials.[8]
Experimental Protocols
In Vitro PI3K Enzyme Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring PI3K enzymatic activity.
Principle: The assay quantifies the production of PIP3 from PIP2 by PI3K. A Europium (Eu3+)-labeled anti-PIP3 antibody and a d2-labeled PIP3 analog are used. In the absence of enzymatic activity, these form a FRET pair, generating a high HTRF signal. PIP3 produced by the enzyme competes with the d2-labeled analog for antibody binding, leading to a decrease in the HTRF signal.
Materials:
-
Recombinant human PI3K isoforms (p110α, β, δ, γ)
-
This compound
-
PIP2 substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl2, 50 mM NaCl, 0.025 mg/ml BSA)[2]
-
HTRF detection reagents (Eu3+-labeled anti-PIP3 antibody, d2-labeled PIP3)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense 0.5 µL of the inhibitor or vehicle (DMSO) into the wells of a 384-well plate.[2]
-
Prepare a mixture of the PI3K enzyme and PIP2 substrate in kinase buffer.
-
Add 4 µL of the enzyme/substrate mixture to each well.[2]
-
Initiate the reaction by adding 0.5 µL of ATP solution (e.g., 250 µM in water).[2]
-
Incubate the plate at room temperature for 60 minutes.[2]
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Proliferation Assay (Sulforhodamine B - SRB)
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acids of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.
Materials:
-
Cancer cell lines (e.g., A549, U87MG, PC3)
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[9]
-
Wash the plates five times with slow-running tap water and allow them to air dry.[10]
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[10]
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]
-
Read the absorbance at 540 nm using a microplate reader.[9][10]
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Western Blot Analysis of PI3K Pathway Activation
Principle: Western blotting is used to detect the levels of specific proteins in a sample. In this context, it is used to measure the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as AKT and S6, as an indicator of pathway inhibition by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[12]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound represents a significant step in the development of PI3K inhibitors, demonstrating improved pharmaceutical properties and potent preclinical anti-cancer activity both in vitro and in vivo. While it effectively inhibits the PI3K/AKT/mTOR pathway, its development was ultimately superseded by GDC-0941 (Pictilisib), which exhibited superior oral bioavailability. The comprehensive preclinical data and methodologies associated with this compound, as detailed in this guide, provide valuable insights for researchers and drug development professionals working on novel inhibitors of this critical oncogenic pathway.
Visualizations
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. promega.de [promega.de]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through this compound, PI-620 to the oral agent GDC-0941 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [jove.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
The Biological Activity of PI-540 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI-540 is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with additional activity against the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK). As a key signaling pathway frequently dysregulated in cancer, the PI3K/AKT/mTOR axis represents a critical therapeutic target. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, summarizing its mechanism of action, effects on cellular processes, and preclinical efficacy. We present quantitative data on its inhibitory and antiproliferative activities, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in its characterization.
Introduction
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation, often through mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many human cancers. This has driven the development of numerous inhibitors targeting key nodes in this pathway. This compound, a bicyclic thienopyrimidine derivative, has emerged as a potent tool for investigating the therapeutic potential of dual PI3K and mTOR inhibition. This document serves as a comprehensive resource on the preclinical biological activity of this compound.
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of Class I PI3K isoforms and mTOR. It acts as an ATP-competitive inhibitor, binding to the kinase domain of these enzymes and preventing the phosphorylation of their downstream substrates.
Kinase Inhibitory Activity
This compound demonstrates potent inhibition of the p110α isoform of PI3K, with additional activity against other Class I isoforms, mTOR, and DNA-PK. The 50% inhibitory concentrations (IC50) for these kinases are summarized in Table 1.
Table 1: Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3K p110α | 10 |
| PI3K p110β | 3510 |
| PI3K p110δ | 410 |
| PI3K p110γ | 33110 |
| mTOR | 61 |
| DNA-PK | 525 |
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
By inhibiting PI3K, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of the downstream kinase AKT. Furthermore, direct inhibition of mTOR by this compound blocks the phosphorylation of its key substrates, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The overall effect is a potent suppression of this critical cancer survival pathway.
In Vitro Biological Activity
Antiproliferative Activity
Table 2: Antiproliferative Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | GI50 (µM) |
| U87MG | Glioblastoma | Negative | <1 |
Note: This table represents a summary of available data. Further studies are required for a comprehensive antiproliferative profile.
Effects on Cell Cycle and Apoptosis
Inhibition of the PI3K/AKT/mTOR pathway by this compound is anticipated to induce cell cycle arrest and apoptosis in cancer cells. The PI3K pathway is known to regulate the expression and activity of key cell cycle proteins, and its inhibition can lead to a block in the G1 phase of the cell cycle. Furthermore, by suppressing the pro-survival signals mediated by AKT, this compound can lower the threshold for apoptosis, leading to programmed cell death.
In Vivo Efficacy
This compound has shown significant antitumor efficacy in preclinical xenograft models. In a study using U87MG glioblastoma tumor xenografts in athymic mice, intraperitoneal (i.p.) administration of this compound at a dose of 50 mg/kg twice daily (b.i.d.) resulted in a 66% inhibition of tumor growth.
Table 3: In Vivo Antitumor Activity of this compound
| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| U87MG Xenograft | This compound (50 mg/kg, i.p.) | Twice daily (b.i.d.) | 66 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.01 to 100 µM) in complete growth medium.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
Western Blot Analysis of PI3K Pathway Signaling
-
Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified time. Cells are then washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., AKT, S6, p70S6K).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with this compound for the desired duration. Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) while vortexing gently to prevent clumping.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Cells are treated with this compound to induce apoptosis.
-
Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
In Vivo Tumor Xenograft Study
-
Animal Model: Athymic nude mice are typically used.
-
Tumor Implantation: Cancer cells (e.g., U87MG) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., intraperitoneally) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target modulation by Western blotting or immunohistochemistry.
Conclusion
This compound is a potent dual inhibitor of PI3K and mTOR with significant preclinical anticancer activity. Its ability to effectively block the PI3K/AKT/mTOR signaling pathway translates into inhibition of cancer cell proliferation and tumor growth in vivo. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting this critical oncogenic pathway. Further investigation into the broader antiproliferative profile of this compound and its effects on cell cycle and apoptosis in a wider range of cancer models is warranted.
The Anti-Angiogenic Properties of PI-540: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-540 is a potent, small molecule inhibitor of the Class I phosphoinositide 3-kinases (PI3Ks), with additional activity against the mammalian target of rapamycin (B549165) (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Crucially, this pathway is also a key driver of angiogenesis, the formation of new blood vessels from pre-existing ones, which is a hallmark of cancer and other pathologies.[1][3] Dysregulation of the PI3K pathway is a frequent event in human cancers, making it an attractive target for therapeutic intervention.[1][2] this compound, a bicyclic thienopyrimidine derivative, has demonstrated anti-cancer cell proliferation properties and significant anti-angiogenic effects, positioning it as a compound of interest for further investigation and development.[4]
This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.
Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
This compound exerts its anti-angiogenic effects primarily through the inhibition of Class I PI3K isoforms and mTOR. This dual inhibition disrupts a central signaling cascade that is essential for both tumor cell growth and the angiogenic processes that support it.
The PI3K/Akt/mTOR pathway is activated by various growth factors, including Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.[1][3] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which leads to the promotion of cell survival, proliferation, and angiogenesis.[1][2]
By inhibiting PI3K, this compound prevents the production of PIP3, thereby blocking the activation of Akt and its downstream signaling. The additional inhibition of mTOR further downstream in the pathway provides a more comprehensive blockade of this critical signaling axis. This disruption of the PI3K/Akt/mTOR pathway in endothelial cells directly hinders their ability to proliferate, migrate, and form new vascular structures, which are all essential steps in angiogenesis.[3]
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Quantitative Data on the Biological Activity of this compound
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| p110α | 10 |
| p110β | 3510 |
| p110δ | 410 |
| p110γ | 3310 |
| mTOR | 61 |
| DNA-PK | 525 |
| Data sourced from MedchemExpress.[5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Dosing | Efficacy (Tumor Growth Inhibition) |
| U87MG Glioblastoma Xenograft | 50 mg/kg b.i.d. (i.p.) | 66% |
| SKOV3 Ovarian Carcinoma Xenograft | 100 mg/kg u.i.d. | Not specified, but "significant antitumour efficacy" noted. |
| Data sourced from a 2008 AACR Annual Meeting abstract and a subsequent publication.[4][6] |
Submicromolar efficacy of this compound has also been observed in human umbilical vein endothelial cells (HUVECs), indicating a direct effect on endothelial cells, though specific IC50 values for proliferation were not provided in the reviewed literature.[6]
Experimental Protocols
The evaluation of the anti-angiogenic properties of a compound like this compound typically involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments relevant to this assessment.
In Vitro Angiogenesis Assays
1. Endothelial Cell Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of endothelial cells.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Methodology:
-
HUVECs are seeded in 96-well plates at a density of 2,500-5,000 cells per well in complete endothelial growth medium.
-
After 24 hours, the medium is replaced with a basal medium containing a low percentage of serum to induce a quiescent state.
-
Cells are then treated with various concentrations of this compound or a vehicle control, in the presence of a pro-angiogenic stimulus such as VEGF (e.g., 20 ng/mL).
-
After a 48-72 hour incubation period, cell proliferation is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like CyQUANT.
-
The absorbance or fluorescence is measured, and the percentage of inhibition is calculated relative to the vehicle-treated control. The IC50 value is then determined.
-
2. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.
-
Methodology:
-
A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.
-
HUVECs are pre-treated with various concentrations of this compound or a vehicle control for a short period (e.g., 30 minutes).
-
The treated HUVECs are then seeded onto the solidified matrix at a density of 10,000-20,000 cells per well.
-
The plate is incubated at 37°C for 4-18 hours to allow for the formation of tube-like structures.
-
The formation of the tubular network is visualized using a microscope and images are captured.
-
Quantitative analysis is performed by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed meshes using image analysis software. The percentage inhibition is calculated relative to the vehicle-treated control.
-
3. Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of a compound to inhibit the directional migration of endothelial cells towards a chemoattractant.
-
Methodology:
-
The lower chamber of a Boyden chamber or a transwell insert (typically with an 8 µm pore size membrane) is filled with endothelial basal medium containing a chemoattractant like VEGF.
-
HUVECs, pre-treated with various concentrations of this compound or a vehicle control, are seeded into the upper chamber.
-
The chamber is incubated for 4-24 hours at 37°C to allow for cell migration through the porous membrane.
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance. The percentage inhibition is calculated relative to the vehicle-treated control.
-
In Vivo Angiogenesis Assay
1. Tumor Xenograft Model and Microvessel Density (MVD) Analysis
This in vivo model assesses the effect of a compound on tumor growth and the formation of new blood vessels within the tumor.
-
Methodology:
-
Human tumor cells (e.g., U87MG glioblastoma cells) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives this compound at a specified dose and schedule (e.g., 50 mg/kg, twice daily, intraperitoneally), while the control group receives a vehicle.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Tumor sections are subjected to immunohistochemistry (IHC) using an antibody against an endothelial cell marker, such as CD31.
-
Microvessel density (MVD) is quantified by counting the number of CD31-positive vessels in several high-power fields within the tumor sections. The results are typically expressed as the number of vessels per mm².
-
Visualization of Experimental Workflows
In Vitro Anti-Angiogenesis Assay Workflow
Caption: Workflow for key in vitro anti-angiogenesis assays.
In Vivo Tumor Xenograft and MVD Analysis Workflow
Caption: Workflow for in vivo tumor xenograft studies.
Conclusion
This compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway with demonstrated anti-tumor activity. Its mechanism of action strongly suggests significant anti-angiogenic properties, which are supported by its efficacy in preclinical tumor models and its inhibitory effects on endothelial cells. While detailed quantitative data from specific in vitro anti-angiogenesis assays are not widely published, the available information on its target inhibition and in vivo efficacy underscores its potential as an anti-angiogenic agent. Further studies to precisely quantify its effects on endothelial cell proliferation, migration, and tube formation would provide a more complete picture of its anti-angiogenic profile and further support its development as a cancer therapeutic. The experimental protocols and workflows detailed in this guide provide a framework for conducting such investigations.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. p53 and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Consensus guidelines for the use and interpretation of angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indirubin inhibits cell proliferation, migration, invasion and angiogenesis in tumor-derived endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to PI-540-Mediated Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PI-540 is a potent, orally active inhibitor of Class I PI3K isoforms that also demonstrates inhibitory activity against the mammalian target of rapamycin (B549165) (mTOR). This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis. We detail the specific signaling cascades affected, present quantitative data on its inhibitory and cellular activities, provide comprehensive experimental protocols for assessing its apoptotic effects, and visualize key pathways and workflows to facilitate a deeper understanding of its function.
Core Mechanism of Action of this compound
This compound is a bicyclic thienopyrimidine derivative that functions primarily as a multi-targeted kinase inhibitor. Its principal targets are the Class I PI3K isoforms and mTOR, key nodes in a signaling cascade essential for preventing apoptosis. By inhibiting these kinases, this compound effectively deactivates a major pro-survival pathway, thereby shifting the cellular balance towards programmed cell death.
Kinase Inhibitory Profile
The potency of this compound against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) demonstrate high affinity for the p110α isoform of PI3K and for mTOR[1].
| Target Kinase | IC50 (nM) |
| PI3K (p110α) | 10 |
| PI3K (p110β) | 3510 |
| PI3K (p110δ) | 410 |
| PI3K (p110γ) | 33110 |
| mTOR | 61 |
| DNA-PK | 525 |
| Table 1: In vitro kinase inhibitory activity of this compound. Data sourced from MedchemExpress[1]. |
Cellular Proliferation and Viability
The inhibition of the PI3K/mTOR pathway by this compound translates to potent anti-proliferative effects in various cancer cell lines. The IC50 values for cell viability are critical metrics for evaluating the compound's efficacy in a cellular context.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.85 |
| A549 | Lung Carcinoma | 1.12 |
| Du-145 | Prostate Carcinoma | 0.98 |
| PANC-1 | Pancreatic Carcinoma | 1.54 |
| Table 2: Representative cellular IC50 values for this compound across various cancer cell lines after 72-hour treatment. These values are illustrative, based on the known potency of potent pan-PI3K inhibitors. |
Signaling Pathways Mediating this compound Induced Apoptosis
The induction of apoptosis by this compound is a direct consequence of its inhibitory action on the PI3K/Akt/mTOR pathway. This pathway, when active, phosphorylates and inactivates several pro-apoptotic proteins. This compound's intervention reverses this suppression, initiating the apoptotic cascade.
The PI3K/Akt/mTOR Survival Pathway
Under normal growth factor stimulation, PI3K is activated and converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as Protein Kinase B). Activated Akt is a central node that promotes cell survival through multiple downstream mechanisms[2][3]:
-
Inhibition of Pro-Apoptotic Bcl-2 Family Proteins: Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and Bax, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP)[3][4].
-
Activation of mTOR: Akt activates the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth, further contributing to cell survival[5][6].
-
Inhibition of Pro-Apoptotic Transcription Factors: Akt can phosphorylate and sequester transcription factors of the FoxO family in the cytoplasm, preventing them from transcribing genes that promote apoptosis[3].
This compound directly inhibits PI3K and mTOR, leading to a shutdown of Akt signaling. This results in the de-phosphorylation and activation of Bad and Bax, which then translocate to the mitochondria to trigger the intrinsic apoptosis pathway[4][7].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Getting the Akt Together: Guiding Intracellular Akt Activity by PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. Dual Inhibition of PI3K and mTOR Signaling Pathways Decreases Human Pancreatic Neuroendocrine Tumor (PNET) Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of PI-540 in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. A significant portion of these tumors exhibit aberrant activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, making it a critical therapeutic target. This technical guide focuses on the preclinical validation of PI-540, a dual inhibitor of PI3K and mTOR, in the context of glioblastoma. We will delve into its mechanism of action, present key preclinical data, outline detailed experimental protocols for its validation, and provide visual representations of the relevant signaling pathways and experimental workflows. While extensive research on this compound in glioblastoma is not as widespread as for other dual PI3K/mTOR inhibitors, existing data and the well-established role of this pathway in GBM provide a strong rationale for its investigation.
Introduction: The PI3K/Akt/mTOR Pathway in Glioblastoma
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[1] In glioblastoma, this pathway is frequently hyperactivated due to various genetic and epigenetic alterations, including mutations in the genes encoding the p110α catalytic subunit of PI3K (PIK3CA), loss of the tumor suppressor PTEN, and amplification or mutation of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[2] The constitutive activation of this pathway contributes significantly to the malignant phenotype of glioblastoma, including its rapid growth and resistance to therapy.
Dual inhibition of both PI3K and mTOR is a promising therapeutic strategy. Targeting PI3K alone can sometimes lead to a feedback activation of the pathway through mTORC2. By simultaneously inhibiting both PI3K and mTOR, compounds like this compound can achieve a more comprehensive and durable blockade of this critical survival pathway.[1][2]
This compound: A Dual PI3K/mTOR Inhibitor
This compound is a potent inhibitor of Class I PI3K isoforms and mTOR. Its activity has been characterized in various preclinical studies, demonstrating its potential as an anti-cancer agent.
In Vitro Kinase Inhibition Profile
The inhibitory activity of this compound against Class I PI3K isoforms and mTOR has been quantified, showcasing its dual-targeting mechanism.
| Target | IC50 (nmol/L) |
| p110α | 8 |
| p110β | 52 |
| p110δ | 45 |
| p110γ | >300 |
| mTOR | 58 |
| Table 1: In vitro kinase inhibitory activity of this compound. Data extracted from a scintillation proximity assay for PI3K isoforms and a TR-FRET-based LanthaScreen method for mTOR, both in the presence of 1 μmol/L ATP.[3] |
Preclinical Efficacy in a Glioblastoma Model
This compound has demonstrated antitumor activity in a xenograft model using the U87MG human glioblastoma cell line, which is characterized by a PTEN mutation and a constitutively active PI3K pathway.[3]
| Animal Model | Treatment | Outcome |
| U87MG Xenograft | This compound (50 mg/kg b.i.d i.p. or 100 mg/kg u.i.d i.p. for 4 days) | Antitumor activity and pharmacodynamic effects observed.[3] |
| Table 2: In vivo antitumor activity of this compound in a glioblastoma xenograft model. |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and the process of target validation, the following diagrams are provided.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through this compound, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PI-540 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a pivotal role in tumor progression, metastasis, and response to therapy. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in a wide range of human cancers, making it a key therapeutic target.[1] PI-540 is a potent inhibitor of Class I PI3K isoforms and mTOR, positioning it as a promising agent for cancer therapy. This technical guide provides an in-depth overview of the known and anticipated effects of this compound on the tumor microenvironment, drawing upon data from this compound and other closely related pan-PI3K inhibitors where specific data for this compound is not available.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
This compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Upon activation by growth factors or oncogenic mutations, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a myriad of substrates, including mTOR, which promotes protein synthesis and cell growth. By inhibiting PI3K and mTOR, this compound effectively shuts down this pro-survival signaling network within cancer cells.
PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation: Effects on the Tumor Microenvironment
Due to the limited availability of specific quantitative data for this compound's effects on the tumor microenvironment in publicly accessible literature, this section presents representative data from preclinical studies of other potent pan-PI3K inhibitors, namely GDC-0941 (Pictilisib) and BEZ235. These compounds share a similar mechanism of action with this compound and their effects are expected to be comparable.
Table 1: Effect of Pan-PI3K Inhibition on Tumor Growth in Preclinical Models
| Compound | Cancer Model | Dosing | Outcome | % Tumor Growth Inhibition | Reference |
| GDC-0941 | U87MG glioblastoma xenografts | 150 mg/kg, oral, daily | Tumor regression | 98% | |
| GDC-0941 | IGROV-1 ovarian carcinoma xenografts | 150 mg/kg, oral, daily | Tumor growth inhibition | 80.3% | |
| GDC-0941 | PTEN-deficient B-cell follicular lymphoma | 75 mg/kg | Average tumor regression | 52 ± 8% | [2] |
| BEZ235 | K1 or C643 thyroid cancer xenografts | 25 mg/kg/day | Tumor growth inhibition | Significant (p<0.05) | [3] |
Table 2: Modulation of Immune Cell Infiltration by Pan-PI3K Inhibition
| Compound | Cancer Model | Immune Cell Population | Method | Change with Treatment | Reference |
| Copanlisib | Bladder Cancer (syngeneic) | CD8+ T cells | Flow Cytometry | Increased infiltration (p=0.005) | |
| Copanlisib | Bladder Cancer (syngeneic) | Regulatory T cells (Tregs) | Flow Cytometry | Decreased infiltration (p=0.036) | |
| PI-3065 (PI3Kδ inhibitor) | 4T1 Breast Cancer | Myeloid-Derived Suppressor Cells (MDSCs) | Flow Cytometry | Reduction in expansion | [4][5] |
| PIK3CA H1047R expression | Syngeneic tumor models | CD8+ T cells | Flow Cytometry | Decreased number | [1] |
| PIK3CA H1047R expression | Syngeneic tumor models | Inhibitory myeloid cells | Flow Cytometry | Increased number | [1] |
Table 3: Effects of Pan-PI3K Inhibition on Angiogenesis
| Compound/Genetic Model | Cancer Model | Parameter | Method | Outcome | Reference |
| p110α inactivation | Syngeneic mouse models | Vascular density | Immunohistochemistry | Increased | [6] |
| p110α inactivation | Syngeneic mouse models | Vessel size | Immunohistochemistry | Reduced | [6] |
| p110α inactivation | Syngeneic mouse models | Tumor hypoxia and necrosis | Immunohistochemistry | Enhanced | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on the tumor microenvironment.
In Vivo Tumor Model Studies
A general workflow for in vivo studies is essential to evaluate the efficacy of this compound.
References
- 1. Mathematical modeling of capillary formation and development in tumor angiogenesis: penetration into the stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative MRI Establishes the Efficacy of PI3K Inhibitor (GDC-0941) Multi-Treatments in PTEN-deficient Mice Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prognostic significance of tumor-infiltrating lymphocytes assessment with hematoxylin and eosin sections in resected primary lung adenocarcinoma | PLOS One [journals.plos.org]
- 4. Rapid serial immunoprofiling of the tumor immune microenvironment by fine needle sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to analyze immune cells in the tumor microenvironment by transcriptome using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
PI-540 In Vitro Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-540 is a potent and selective inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family, with primary activity against the p110α isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. As such, inhibitors targeting this pathway, like this compound, are of significant interest in oncology drug development. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its inhibitory activity, cellular effects, and the experimental protocols used to assess its performance.
Data Presentation: In Vitro Inhibitory and Antiproliferative Activity of this compound
The in vitro activity of this compound has been characterized through enzymatic assays against PI3K isoforms and through antiproliferative assays across a panel of human cancer cell lines.
Enzymatic Inhibition Profile
This compound demonstrates potent inhibition of the p110α isoform of PI3K, with an IC50 value in the low nanomolar range. Its activity against other isoforms and related kinases is also documented.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms and mTOR
| Target | IC50 (nmol/L) |
| p110α | ≤ 10 |
| p110β | Data not available |
| p110γ | > 300 |
| p110δ | Data not available |
| mTOR | Less potent than against p110α |
Data sourced from Raynaud et al., 2009.[1]
Antiproliferative Activity in Cancer Cell Lines
This compound has shown significant antiproliferative effects in various cancer cell lines, with its efficacy being comparable to the well-characterized PI3K inhibitor, PI-103. The growth inhibition (GI50) values for PI-103, which are expected to be similar for this compound, are presented below.
Table 2: In Vitro Antiproliferative Activity of PI-103 (as a surrogate for this compound) in a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| U87MG | Glioblastoma | < 1 |
| PC3 | Prostate Carcinoma | Data not available |
| Detroit 562 | Squamous Cell Carcinoma | Data not available |
| IGROV-1 | Ovarian Carcinoma | Data not available |
| A549 | Lung Carcinoma | ~1 |
| DU145 | Prostate Carcinoma | Data not available |
GI50 value for U87MG is described as submicromolar[1]. GI50 value for A549 is from Patel et al., 2008, which describes the anti-proliferative effects of this compound in the low µM range, with ~1µM in A549 cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the in vitro efficacy of this compound. The following are standard protocols for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve.
Western Blot Analysis for Phospho-Akt (Ser473)
Western blotting is used to detect the phosphorylation status of key proteins in the PI3K signaling pathway, such as Akt.
Protocol:
-
Cell Lysis: Plate and treat cells with this compound as for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt as a loading control.
Mandatory Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the PI3K/Akt/mTOR signaling cascade.
Caption: this compound inhibits p110α, blocking PIP3 production and downstream signaling.
Experimental Workflow for In Vitro Efficacy Assessment
This diagram outlines the typical workflow for evaluating the in vitro efficacy of a compound like this compound.
Caption: Workflow for assessing this compound's in vitro efficacy.
References
Preclinical Research Findings on PI-540: A Technical Guide
Introduction
PI-540 is a potent, cell-permeable, ATP-competitive inhibitor targeting the phosphoinositide 3-kinase (PI3K) family of enzymes, with additional activity against the mammalian target of rapamycin (B549165) (mTOR).[1] As a member of the thienopyrimidine class of inhibitors, it represents an advancement over earlier compounds like PI-103, demonstrating improved pharmaceutical properties such as enhanced solubility and reduced metabolism.[2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility; its frequent dysregulation in human cancers makes it a prime target for therapeutic intervention.[3][4] This document provides an in-depth summary of the preclinical research findings for this compound, focusing on its biochemical activity, in vitro and in vivo efficacy, and pharmacokinetic profile.
Biochemical and In Vitro Activity
This compound exhibits potent inhibitory activity against Class I PI3K isoforms and mTOR. Its selectivity profile has been characterized through various enzymatic assays.
Kinase Inhibition Profile
The inhibitory concentrations (IC50) of this compound against key kinases are summarized below. The compound shows the highest potency against the p110α isoform of PI3K and against mTOR.
| Target Kinase | IC50 (nM) |
| PI3K p110α | 10 |
| PI3K p110β | 3510 |
| PI3K p110δ | 410 |
| PI3K p110γ | 33110 |
| mTOR | 61 |
| DNA-PK | 525 |
| Data sourced from MedchemExpress.[1] |
Cellular Activity and Pathway Modulation
This compound demonstrates potent anti-proliferative effects across a range of human cancer cell lines. Efficacy was observed at submicromolar concentrations in glioblastoma (U87MG), prostate carcinoma (PC3), squamous cell carcinoma (Detroit 562), and ovarian carcinoma (IGROV-1) cells.[2] In A549 lung cancer cells, the anti-proliferative effect was in the low micromolar range (~1µM).[3]
The compound effectively modulates the PI3K/AKT/mTOR pathway in cancer cells. Treatment with this compound leads to a dose-dependent reduction in the phosphorylation of key downstream effectors, including AKT, ribosomal protein S6 (S6), and p70S6 kinase (p70S6K), without altering the total protein levels of these markers.[3]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been validated in several preclinical murine xenograft models.
Summary of In Vivo Studies
This compound has shown significant tumor growth inhibition in various cancer models when administered intraperitoneally (i.p.). Notably, these studies reported no significant body weight loss in the treated animals, suggesting a favorable tolerability profile at efficacious doses.[3]
| Cancer Model | Cell Line | Dosing Regimen | Efficacy Outcome |
| Glioblastoma | U87MG | 100 mg/kg u.i.d. (i.p.) | T/C = 66% |
| Ovarian Carcinoma | SKOV3 | Not Specified | Significant antitumour efficacy |
| Lung Cancer | A549 | Not Specified | Significant tumour growth inhibition |
| Prostate Cancer | DU145 | Not Specified | Significant tumour growth inhibition |
| T/C: Treatment vs. Control tumor volume ratio. Data sourced from AACR Journals.[2][3] |
In addition to direct anti-proliferative effects, a significant antiangiogenic effect was also observed in vivo, highlighting a dual mechanism of action.[2]
Pharmacokinetic and Pharmacodynamic Properties
This compound was developed to overcome the pharmaceutical limitations of its predecessor, PI-103.
Physicochemical and Pharmacokinetic Profile
Compared to PI-103, this compound shows significantly improved physicochemical and pharmacokinetic properties, which are crucial for in vivo applications.
| Property | PI-103 | This compound |
| Solubility | <10 µM | >100 µM |
| Metabolism (microsomal) | Significant | Decreased |
| Tissue Exposure (Spleen:Plasma Ratio) | 1 | >30 |
| Data sourced from AACR Journals.[2] |
Pharmacokinetic studies in mice bearing U87MG xenografts demonstrated that after a single intraperitoneal administration, this compound achieves substantial concentrations in both plasma and tumor tissue.[5]
In Vivo Pharmacodynamics
Pharmacodynamic studies in U87MG xenografts assessed the modulation of the PI3K pathway in tumor tissue. While analysis of whole tumor lysates by Western blot did not show consistent knockdown of phosphorylated AKT, p70S6K, or S6, immunohistochemical analysis of tumor sections revealed a significant reduction in pS6 levels in this compound-treated tumors compared to controls.[3] This suggests that while pathway inhibition occurs, it may be heterogeneously distributed within the tumor tissue.[3] Further studies showed modulation of phosphorylated AKT (Thr308 and Ser473) levels in U87MG tumors at various time points after the final dose of a 4-day treatment regimen.[5]
Signaling Pathways and Experimental Workflows
Visualizations
The following diagrams illustrate the mechanism of action of this compound and typical experimental workflows used in its preclinical evaluation.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for an in vivo tumor xenograft efficacy study.
References
Methodological & Application
Application Notes and Protocols for the Experimental Use of PI-540 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-540 is a potent, cell-permeable, and orally active inhibitor of phosphoinositide 3-kinase (PI3K) with additional activity against the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK).[1][2] As a member of the bicyclic thienopyrimidine class of compounds, this compound demonstrates significant anti-proliferative properties in various cancer cell lines.[1] Its mechanism of action primarily involves the blockade of the PI3K/AKT/mTOR signaling cascade, a critical pathway frequently dysregulated in cancer, promoting cell growth, survival, and proliferation.[2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological effects.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against various kinases. This data is crucial for determining the appropriate concentration range for cell-based assays.
| Target Enzyme | IC50 (nM) |
| PI3Kα (p110α) | 10[1] |
| PI3Kβ (p110β) | 3510[1] |
| PI3Kδ (p110δ) | 410[1] |
| PI3Kγ (p110γ) | 33110[1] |
| mTOR | 61[1] |
| DNA-PK | 525[1] |
Anti-Proliferative Activity of this compound
This compound exhibits anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability is typically in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | ~1 |
| U87MG | Glioblastoma | Submicromolar[2] |
| PC3 | Prostate Cancer | Submicromolar[2] |
| Detroit 562 | Squamous Cell Carcinoma | Submicromolar[2] |
| IGROV-1 | Ovarian Carcinoma | Submicromolar[2] |
Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition by this compound.
Caption: this compound inhibits the PI3K/AKT/mTOR pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, U87MG, PC3)
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) for MTT assay
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to test would be 0.01, 0.1, 1, 10, and 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the cell viability assay.
Western Blot Analysis of Phospho-AKT (Ser473)
This protocol assesses the inhibition of PI3K signaling by measuring the phosphorylation of its downstream target, AKT.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT 1:1000, anti-total AKT 1:1000, anti-β-actin 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the p-AKT signal to total AKT and the loading control.
Caption: Workflow for Western blot analysis.
Conclusion
This compound is a valuable research tool for investigating the roles of the PI3K/AKT/mTOR and DNA-PK signaling pathways in cancer biology. The protocols outlined in these application notes provide a framework for conducting robust in vitro experiments to characterize the cellular effects of this potent inhibitor. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for In Vitro Assays of PI-540, a Pan-Class I PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-540 is a potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases crucial in regulating cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a significant target for therapeutic development. This compound exhibits inhibitory activity against all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, aiding researchers in its evaluation as a potential therapeutic agent.
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding pocket of the PI3K catalytic subunits, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This inhibition of PIP3 production prevents the activation of downstream effectors, most notably the serine/threonine kinase AKT, leading to the suppression of the entire PI3K/AKT/mTOR signaling cascade.
Data Presentation
Biochemical Potency of this compound
The inhibitory activity of this compound against the Class I PI3K isoforms is a critical parameter for its characterization. The half-maximal inhibitory concentration (IC50) values determine the potency of the compound against each isoform.
| PI3K Isoform | This compound IC50 (nM) |
| p110α | [Data not found] |
| p110β | [Data not found] |
| p110δ | [Data not found] |
| p110γ | [Data not found] |
Note: Specific IC50 values for this compound against each PI3K isoform were not available in the searched literature. Researchers should perform biochemical kinase assays to determine these values.
Experimental Protocols
Biochemical Kinase Assay (HTRF®)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF®) assay to determine the IC50 values of this compound against the different Class I PI3K isoforms.
Principle: The HTRF® assay is a competitive immunoassay that measures the production of PIP3. The assay uses a GST-tagged GRP1-PH domain (which binds to PIP3) and an anti-GST antibody labeled with a FRET donor, and biotinylated PIP3 labeled with a FRET acceptor. In the absence of kinase activity, the labeled PIP3 binds to the GRP1-PH domain, bringing the donor and acceptor into proximity and generating a FRET signal. When the PI3K enzyme is active, it produces unlabeled PIP3, which competes with the labeled PIP3 for binding to the GRP1-PH domain, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
PIP2 substrate
-
ATP
-
HTRF® detection reagents (GST-GRP1-PH, anti-GST-Europium cryptate, Streptavidin-XL665, Biotin-PIP3)
-
384-well low-volume plates
-
HTRF®-compatible plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.
-
Assay Plate Preparation: Add 0.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Add 4 µL of a mixture containing the respective PI3K isoform and PIP2 substrate in kinase reaction buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and add the HTRF® detection reagents according to the manufacturer's instructions.
-
Signal Reading: After a further incubation period (typically 1-2 hours), read the plate on an HTRF®-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and plot the results to determine the IC50 value using a suitable software.
Caption: A generalized workflow for Western blot analysis.
Cell Viability Assay (Propidium Iodide Staining)
This protocol uses propidium (B1200493) iodide (PI) staining followed by flow cytometry to assess the effect of this compound on cell viability.
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It can, however, enter dead cells or cells with compromised membranes and stain the nucleus. By analyzing the fluorescence of a cell population using flow cytometry, it is possible to distinguish between live (PI-negative) and dead (PI-positive) cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Propidium iodide staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of this compound for a desired period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Fixation (Optional): Cells can be fixed in cold 70% ethanol (B145695) for cell cycle analysis in conjunction with viability.
-
Staining: Resuspend the cells in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Gate the cell populations to quantify the percentage of live and dead cells.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Conclusion
These application notes provide a framework for the in vitro characterization of the pan-Class I PI3K inhibitor, this compound. The described biochemical and cell-based assays are essential tools for determining its potency, mechanism of action, and effects on cancer cell signaling and viability. Rigorous and consistent application of these protocols will yield reliable data to support the ongoing research and development of this compound as a potential therapeutic agent.
Application Notes and Protocols for the Use of PI-540 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-540 is a potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with demonstrated activity against p110α, p110β, and p110δ isoforms. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide variety of human cancers makes it a compelling target for therapeutic intervention. These application notes provide detailed protocols and data for the use of this compound in preclinical xenograft models, a crucial step in evaluating its anti-tumor efficacy in vivo.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the PI3K enzyme, which is responsible for the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This inhibition prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. By blocking the PI3K/Akt signaling cascade, this compound can suppress tumor cell growth, proliferation, and survival. The tumor suppressor PTEN, which is often mutated or lost in cancer, negatively regulates this pathway by dephosphorylating PIP3.[3][4]
Signaling Pathway
References
PI-540 solubility and stock solution preparation
Topic: PI-540 Solubility and Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a potent, orally active inhibitor of Class I phosphatidylinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] As a crucial tool in cancer research and drug development, proper handling and preparation of this compound are paramount for reproducible and reliable experimental outcomes. These application notes provide detailed protocols for the solubilization of this compound and the preparation of stock solutions, along with essential data on its chemical and physical properties.
Chemical and Physical Properties
This compound is a bicyclic thienopyrimidine derivative with the following properties:[2][3][4]
| Property | Value |
| Molecular Formula | C₂₂H₂₇N₅O₂S |
| Molecular Weight | 425.55 g/mol |
| CAS Number | 885616-78-4 |
| Appearance | Solid powder |
| Purity | >98% (or as specified by supplier) |
Solubility Data
This compound exhibits improved solubility over earlier generation PI3K inhibitors like PI-103.[5] The primary solvent for reconstituting this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions.[3][4] |
| Aqueous Media | Low Solubility | Direct dissolution in aqueous buffers is not recommended. Dilute from DMSO stock. |
Note: A study indicated that this compound has a solubility of >100 µM in certain contexts, a significant improvement over its predecessor PI-103 (<10 µM).[5]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound solid powder (CAS: 885616-78-4)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture onto the compound.
-
Mass Calculation: Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution.
-
Calculation: Mass (mg) = 10 mmol/L * 0.001 L * 425.55 g/mol * 1000 mg/g = 4.26 mg (for 1 mL of 10 mM stock).
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Store the stock solution aliquots at -20°C for long-term stability (months to years).[4]
-
For short-term storage (days to weeks), the solution can be kept at 4°C.[4]
-
Protect the solution from light.
-
Preparation of Working Solutions
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the DMSO stock solution into your aqueous experimental medium (e.g., cell culture media, buffer) to achieve the final desired working concentration.
Signaling Pathway and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
This compound exerts its anti-proliferative effects by inhibiting the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is critical for regulating cell growth, survival, and metabolism. This compound targets the p110 isoforms of PI3K (with high potency against p110α) and also inhibits mTOR, a key downstream effector in the pathway.[1][2]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Workflow for this compound Stock Solution Preparation
The following diagram outlines the key steps for preparing a this compound stock solution for use in research.
Caption: Experimental workflow for preparing this compound stock solution.
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, when handling the compound. Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound Supplier | CAS 885616-78-4| PI3K Inhibitor| AOBIOUS [aobious.com]
- 4. medkoo.com [medkoo.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
Application Notes and Protocols for PI-540 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-540 is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with particular activity against the p110α and p110γ isoforms. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. As such, this compound and other PI3K inhibitors are of significant interest in oncology research and drug development. These application notes provide detailed protocols and data for the administration of this compound in preclinical animal studies, intended to guide researchers in designing and executing robust in vivo experiments.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the catalytic activity of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt (also known as Protein Kinase B). The subsequent dephosphorylation of Akt and its downstream targets, such as mTOR, leads to the inhibition of cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.
Data Presentation
In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Animal Model | This compound Dose and Schedule | Route of Administration | Observed Effect |
| U87MG (Glioblastoma) | Athymic NCr Mice | 50 mg/kg, twice daily (b.i.d) for 4 days | Intraperitoneal (i.p.) | Inhibition of Akt phosphorylation[1] |
| U87MG (Glioblastoma) | Athymic NCr Mice | 100 mg/kg, once daily (u.i.d) for 4 days | Intraperitoneal (i.p.) | Inhibition of Akt phosphorylation[1] |
Pharmacokinetic Profile of this compound in Mice
Data from a single intraperitoneal (i.p.) administration in athymic NCr mice bearing U87MG xenografts.[1]
| Time Point | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) |
| 0.25 hours | ~1500 | ~1000 |
| 2 hours | ~500 | ~750 |
| 4 hours | ~200 | ~500 |
Experimental Protocols
This compound Formulation for In Vivo Administration
Objective: To prepare a solution of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween 80, and saline in a ratio that is well-tolerated by the animals (e.g., 40% PEG300, 5% Tween 80, 55% saline).
-
Add the this compound stock solution to the vehicle and vortex thoroughly to ensure a homogenous suspension. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Prepare the formulation fresh on the day of administration.
Note: The exact formulation for this compound is not consistently reported in the literature. Therefore, it is recommended to perform a small pilot study to assess the tolerability of the chosen vehicle and formulation.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Workflow for an in vivo xenograft efficacy study.
Materials:
-
Cancer cell line of interest (e.g., U87MG, A549, DU145)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
Calipers
-
This compound formulation and vehicle control
Protocol:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend the cells in sterile PBS or media, optionally mixed with Matrigel, to the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups according to the planned dose and schedule (e.g., intraperitoneal injection daily).
-
Efficacy Monitoring: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or if signs of toxicity are observed. Collect tumors and other tissues for further analysis (e.g., pharmacodynamics).
Pharmacodynamic Analysis: Western Blot for p-Akt
Objective: To assess the in vivo inhibition of PI3K signaling by measuring the phosphorylation of Akt in tumor tissue.
Materials:
-
Tumor tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Homogenize snap-frozen tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
Pharmacokinetic Study
Objective: To determine the concentration of this compound in plasma and tumor tissue over time.
Caption: Workflow for a pharmacokinetic study.
Protocol:
-
Animal Dosing: Administer a single dose of this compound to a cohort of tumor-bearing mice.
-
Sample Collection: At designated time points (e.g., 0.25, 1, 2, 4, 8, 24 hours) after dosing, collect blood (via cardiac puncture or other approved method) and tumor tissue from a subset of animals at each time point.
-
Sample Processing: Process the blood to obtain plasma. Snap-freeze the tumor tissue.
-
Drug Extraction: Extract this compound from the plasma and homogenized tumor tissue using an appropriate organic solvent.
-
Quantification: Analyze the concentration of this compound in the extracts using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the concentration-time profiles for plasma and tumor and calculate key pharmacokinetic parameters.
Animal Health Monitoring
General Considerations:
-
Monitor the general health of the animals daily, including activity level, posture, and grooming.
-
Record body weight at least twice weekly. Significant weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.
-
Monitor for signs of injection site reactions if administered subcutaneously or intraperitoneally.
Potential PI3K Inhibitor-Related Toxicities:
-
Hyperglycemia: Monitor blood glucose levels, especially with frequent dosing, as PI3K inhibitors can interfere with insulin (B600854) signaling.
-
Diarrhea: Observe for changes in fecal consistency.
-
Rash: Inspect the skin for any signs of rash or dermatitis.
-
Immunosuppression: As PI3Kδ and PI3Kγ are involved in immune cell function, be aware of a potential increased risk of opportunistic infections in long-term studies.
Disclaimer
These application notes and protocols are intended for guidance and informational purposes only. Researchers should adapt these protocols to their specific experimental needs and ensure that all animal procedures are approved by their institution's Institutional Animal Care and Use Committee (IACUC) and are conducted in accordance with all applicable regulations and ethical guidelines.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated Akt (p-Akt) following PI-540 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing PI-540, a potent phosphoinositide 3-kinase (PI3K) inhibitor, for the analysis of Akt phosphorylation at serine 473 (p-Akt Ser473) via Western blot. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2] this compound is a bicyclic thienopyrimidine derivative that acts as an orally active PI3K inhibitor, also showing inhibitory effects on mTOR and DNA-PK.[3] Western blotting for p-Akt is a fundamental technique to assess the pharmacodynamic efficacy of PI3K inhibitors like this compound. This document offers detailed protocols for cell treatment, protein extraction, and immunoblotting to enable researchers to reliably evaluate the inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Introduction
The phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[1] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][4][5] PIP3 recruits Akt (also known as Protein Kinase B or PKB) to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) at Threonine 308 and by the mammalian target of rapamycin (B549165) complex 2 (mTORC2) at Serine 473.[1][5][6][7] Full activation of Akt is crucial for its function in promoting cell survival by inhibiting apoptosis and regulating cell cycle progression.[5][8][9]
This compound is a potent inhibitor of Class I PI3K isoforms with varying IC50 values: 10 nM for p110α, 3510 nM for p110β, 410 nM for p110δ, and 33110 nM for p110γ.[3] It also inhibits mTOR with an IC50 of 61 nM and DNA-PK with an IC50 of 525 nM.[3] By inhibiting PI3K, this compound prevents the production of PIP3, leading to a downstream reduction in Akt phosphorylation. The analysis of p-Akt levels by Western blot is a direct and reliable method to quantify the inhibitory activity of this compound in a cellular context.
Signaling Pathway
The PI3K/Akt signaling pathway is a central node in cellular regulation. Upon activation by upstream signals, PI3K phosphorylates PIP2 to PIP3. This recruits Akt to the cell membrane where it is phosphorylated by PDK1 and mTORC2, leading to its full activation. Activated Akt then phosphorylates a multitude of downstream targets to regulate cellular processes. This compound inhibits PI3K, thus blocking the production of PIP3 and subsequent activation of Akt.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis showing the dose-dependent effect of this compound on p-Akt (Ser473) levels in a cancer cell line. The data is presented as the relative band intensity of p-Akt normalized to total Akt and then to the vehicle control (DMSO).
| Treatment Concentration (nM) | Incubation Time (hours) | Cell Line | p-Akt (Ser473) / Total Akt (Relative Intensity) | % Inhibition of p-Akt |
| 0 (Vehicle) | 2 | U87 MG | 1.00 | 0% |
| 10 | 2 | U87 MG | 0.65 | 35% |
| 50 | 2 | U87 MG | 0.25 | 75% |
| 100 | 2 | U87 MG | 0.10 | 90% |
| 500 | 2 | U87 MG | 0.05 | 95% |
Experimental Protocols
Cell Culture and Treatment
-
Cell Plating: Plate the selected cancer cell line (e.g., U87 MG, MCF-7, or another line with an active PI3K pathway) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM).[1] Include a vehicle-only control (e.g., DMSO).[1] The final concentration of the vehicle should be consistent across all wells and typically should not exceed 0.1%.
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, or 24 hours).[1]
Protein Extraction
-
Cell Lysis: After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[1]
-
Cell Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubation on Ice: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein, to a new pre-chilled tube.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[10]
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (typically 20-50 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[10]
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1][8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., Cell Signaling Technology #9271) diluted in blocking buffer (typically 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation.[8][10]
-
Washing: The next day, wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000) for 1 hour at room temperature.[10]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.[10]
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody for total Akt and a loading control such as GAPDH or β-actin.[10]
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal and then to the loading control.
Experimental Workflow
Caption: Workflow for Western blot analysis of p-Akt following this compound treatment.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or Weak Signal | Inactive ECL substrate | Use fresh ECL substrate. |
| Insufficient primary antibody | Optimize antibody concentration and/or increase incubation time. | |
| Phosphatase activity | Ensure phosphatase inhibitors were added to the lysis buffer.[12] | |
| High Background | Insufficient washing | Increase the duration and number of washing steps.[12] |
| Inadequate blocking | Extend blocking time or try a different blocking agent (e.g., BSA instead of milk).[12] | |
| High antibody concentration | Decrease the concentration of the primary or secondary antibody.[12] | |
| Non-specific Bands | Antibody specificity | Verify the specificity of the primary antibody with the manufacturer's data. |
| Suboptimal antibody concentration | Optimize the primary antibody concentration.[12] | |
| Stringency of washing | Increase the Tween-20 concentration in the wash buffer.[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for PI-540 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-540 is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with particular activity against the p110α isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound exerts its anti-proliferative effects by blocking the catalytic activity of PI3K, thereby inhibiting downstream signaling cascades that are essential for tumor cell survival and growth.[1] These application notes provide a comprehensive overview of the protocols for assessing the impact of this compound on cell viability.
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, often due to mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.
Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane. It then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane leads to the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).
Activated Akt proceeds to phosphorylate a wide array of downstream substrates, leading to:
-
Promotion of cell survival: by inhibiting pro-apoptotic proteins like Bad and activating anti-apoptotic factors like NF-κB.
-
Stimulation of cell proliferation and growth: through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which in turn phosphorylates S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), key regulators of protein synthesis.
-
Regulation of metabolism: by promoting glucose uptake and utilization.
This compound, as a potent PI3K inhibitor, blocks the conversion of PIP2 to PIP3. This action effectively halts the downstream signaling cascade, leading to a dose-dependent decrease in the phosphorylation of Akt and its subsequent effectors, such as S6.[1] This inhibition of the PI3K/Akt/mTOR pathway ultimately results in decreased cell viability and proliferation in cancer cells that are dependent on this signaling axis.
Figure 1: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | ~1 |
| U87MG | Glioblastoma | Submicromolar |
| PC3 | Prostate Cancer | Submicromolar |
| Detroit 562 | Squamous Cell Carcinoma | Submicromolar |
| IGROV-1 | Ovarian Carcinoma | Submicromolar |
Note: "Submicromolar" indicates an IC50 value of less than 1 µM. The exact values can vary depending on the specific assay conditions and cell line passage number.[2]
Experimental Protocols
A common method to assess the effect of a compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of the dissolved formazan is then measured spectrophotometrically. An alternative and often more sensitive method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.
Experimental Workflow: Cell Viability Assay
Figure 2: General experimental workflow for a cell viability assay with this compound.
Protocol 1: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical starting range for this compound would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only for background subtraction).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Express the cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % Viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled sterile plates (suitable for luminescence)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled 96-well plates.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
After the 48-72 hour treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Express cell viability as a percentage of the vehicle control:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the % Viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis as described for the MTT assay.
Conclusion
This compound is a valuable tool for investigating the role of the PI3K signaling pathway in cancer cell biology. The provided protocols for MTT and CellTiter-Glo® assays offer robust and reliable methods for quantifying the dose-dependent effects of this compound on cell viability. Careful optimization of cell seeding density and treatment duration for the specific cell line under investigation is recommended to ensure accurate and reproducible results. These assays are fundamental for the preclinical evaluation of this compound and other PI3K inhibitors in the drug development pipeline.
References
Application Note: A Framework for Preclinical PI-540 Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical intracellular pathway that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[1][2] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[3][4][5] PI-540 is a potent, orally active bicyclic thienopyrimidine derivative that inhibits multiple isoforms of class I PI3K, with a particularly high potency against p110α (IC50: 10 nM).[6] It also demonstrates inhibitory activity against mTOR and DNA-PK at higher concentrations.[6]
While single-agent PI3K inhibitors have shown promise, their efficacy can be limited by intrinsic or acquired resistance, often driven by feedback loops or activation of parallel signaling pathways. Combination therapy, which involves targeting multiple nodes within a signaling network, represents a rational strategy to enhance anti-tumor efficacy, overcome resistance, and potentially reduce individual drug doses to mitigate toxicity.[4][7] This document provides a comprehensive framework and detailed protocols for designing and executing a preclinical drug combination study involving this compound.
Rationale for Combination: this compound and a MEK Inhibitor
A common mechanism of resistance to PI3K inhibition is the compensatory activation of the mitogen-activated protein kinase (MAPK/ERK) pathway. Both the PI3K/AKT and MAPK/ERK pathways are downstream of Receptor Tyrosine Kinases (RTKs) and the RAS family of small GTPases. Inhibiting one pathway can lead to the upregulation of the other. Therefore, a logical combination strategy is the dual blockade of both pathways. This application note will use the combination of this compound (a PI3K inhibitor) and a hypothetical MEK inhibitor (e.g., Trametinib) as a representative example.
Experimental Design and Workflow
A typical preclinical combination study follows a structured workflow, progressing from in vitro characterization to in vivo validation. The primary goals are to determine if the combination is synergistic, additive, or antagonistic and to elucidate the underlying mechanism of action.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination agent individually, and to quantify the synergistic interaction between the two drugs.
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (powder, requires dissolution in DMSO)
-
MEK Inhibitor (powder, requires dissolution in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
-
CompuSyn or similar software for synergy analysis
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Single Agent IC50 Determination:
-
Prepare serial dilutions of this compound and the MEK inhibitor in culture medium.
-
Treat cells with increasing concentrations of each drug individually for 72 hours. Include a DMSO vehicle control.
-
After incubation, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate IC50 values using non-linear regression analysis (log(inhibitor) vs. normalized response) in GraphPad Prism or similar software.
-
-
Combination (Checkerboard) Assay:
-
Prepare a dilution matrix of both drugs. For example, use 7 concentrations of this compound (e.g., ranging from 1/4x to 4x its IC50) and 7 concentrations of the MEK inhibitor.
-
Treat cells with each drug alone and in all possible combinations for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay.
-
-
Synergy Analysis:
-
Input the viability data (fraction affected) into CompuSyn software.
-
The software will calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by single agents and the combination treatment.
Materials:
-
6-well cell culture plates
-
FITC Annexin V Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with this compound, the MEK inhibitor, and the combination at their respective IC50 concentrations (or a synergistic concentration identified in Protocol 1) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add FITC Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blotting for Target Modulation
Objective: To confirm that this compound and the MEK inhibitor are hitting their intended targets and to observe the effect of the combination on downstream signaling.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Treatment & Lysis: Treat cells in 6-well plates as described in Protocol 2, but for a shorter duration (e.g., 2-24 hours) to capture signaling events. Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal. Use a loading control (e.g., Actin) to normalize protein levels.
Data Presentation
Quantitative data should be summarized in clear, concise tables to allow for easy comparison across different treatment conditions.
Table 1: Single-Agent IC50 Values
| Cell Line | This compound IC50 (nM) | MEK Inhibitor IC50 (nM) |
|---|---|---|
| Cell Line A (PIK3CA mut) | 50 | 25 |
| Cell Line B (KRAS mut) | 250 | 10 |
| Cell Line C (WT) | 800 | 150 |
Table 2: Combination Index (CI) Values at 50% Fraction Affected (Fa=0.5)
| Cell Line | This compound + MEK Inhibitor CI Value | Interpretation |
|---|---|---|
| Cell Line A | 0.65 | Synergy |
| Cell Line B | 0.72 | Synergy |
| Cell Line C | 1.05 | Additive |
Table 3: Apoptosis Induction at 48 Hours
| Treatment Group | % Early Apoptotic Cells | % Late Apoptotic Cells | Total % Apoptotic |
|---|---|---|---|
| Vehicle Control | 3.1 | 1.5 | 4.6 |
| This compound (50 nM) | 10.2 | 4.3 | 14.5 |
| MEK Inhibitor (25 nM) | 8.5 | 3.1 | 11.6 |
| Combination | 25.7 | 12.4 | 38.1 |
Table 4: Western Blot Densitometry (Relative to Total Protein, Fold Change vs. Vehicle)
| Treatment Group | p-AKT / Total AKT | p-ERK / Total ERK |
|---|---|---|
| Vehicle Control | 1.0 | 1.0 |
| This compound (50 nM) | 0.2 | 1.8 |
| MEK Inhibitor (25 nM) | 1.1 | 0.1 |
| Combination | 0.1 | 0.1 |
Note: Data presented in tables are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a standardized framework for conducting a preclinical combination study with the PI3K inhibitor this compound. By systematically evaluating synergy, apoptosis, and target modulation, researchers can build a robust data package to support the rationale for a specific drug combination. The protocols and data presentation formats outlined here offer a clear path from initial in vitro screening to mechanistic validation, ultimately informing the design of more complex in vivo studies.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combination therapy in pulmonary arterial hypertension: is this the new standard of care? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PI-540 stability issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the PI3K inhibitor, PI-540.
This compound Signaling Pathway
This compound is a potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with additional activity against mTOR and DNA-PK.[1] Understanding its mechanism of action within the PI3K/Akt/mTOR signaling cascade is crucial for designing and interpreting experiments.
Caption: PI3K/Akt/mTOR pathway and points of inhibition by this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound in cell culture experiments.
Solubility and Precipitation
| Question | Possible Cause | Troubleshooting Steps |
| My this compound precipitated after I added it to my cell culture medium. What should I do? | The aqueous solubility of this compound is low, and adding a concentrated DMSO stock directly to the medium can cause it to crash out of solution. | 1. Prepare a fresh working solution: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium. 2. Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller dilutions. 3. Increase the final DMSO concentration: While not ideal, a slightly higher final DMSO concentration (up to 0.5% for most cell lines, but ideally ≤0.1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration. 4. Sonication: Briefly sonicate the diluted this compound solution to aid dissolution. |
| What is the recommended solvent for preparing this compound stock solutions? | This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). | Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. |
| How should I store my this compound stock solution? | Improper storage can lead to degradation or absorption of water by DMSO, affecting concentration and solubility. | Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent repeated freeze-thaw cycles and moisture absorption. |
Stability and Activity
| Question | Possible Cause | Troubleshooting Steps |
| I'm observing a decrease in this compound activity over the course of a long-term experiment (e.g., >24 hours). Why? | This compound may be unstable in cell culture medium at 37°C, leading to degradation over time. Factors such as medium pH and components can influence stability. | 1. Replenish the medium: For long-term experiments, consider replacing the medium containing this compound every 24-48 hours. 2. Perform a stability assessment: Conduct a time-course experiment to determine the stability of this compound in your specific cell culture medium (see Experimental Protocols section). 3. Consider serum interactions: Components in fetal bovine serum (FBS) can sometimes bind to and affect the stability and bioavailability of small molecules. You can test the stability of this compound in both serum-containing and serum-free media. |
| My experimental results with this compound are inconsistent. What could be the reason? | Inconsistent results can stem from issues with compound stability, solubility, or experimental technique. | 1. Ensure complete solubilization: Always visually inspect your this compound working solution for any signs of precipitation before adding it to your cells. 2. Prepare fresh dilutions: Prepare fresh working dilutions of this compound for each experiment from a frozen stock. 3. Standardize your protocol: Ensure consistent cell seeding densities, incubation times, and this compound concentrations across all experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a 10 µM working solution of this compound from a 10 mM DMSO stock.
Caption: Workflow for preparing a this compound working solution.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general method to evaluate the chemical stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for assessing this compound stability in cell culture medium.
Methodology:
-
Prepare Solutions:
-
Prepare your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS).
-
Prepare a working solution of this compound at your desired final concentration (e.g., 10 µM) in the prepared media.
-
-
Incubation and Sampling:
-
Add the this compound working solution to sterile tubes or wells of a culture plate (in the absence of cells).
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect aliquots. The T=0 sample should be taken immediately after preparation.
-
Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
-
Analysis:
-
Thaw the samples and analyze the concentration of this compound using a validated HPLC method.
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Quantitative Data Summary
While specific stability data for this compound in cell culture media is not extensively published, the following table summarizes its known inhibitory activity. Researchers should empirically determine the stability of this compound under their specific experimental conditions.
| Target | IC₅₀ (nM) |
| p110α | 10 |
| p110β | 3510 |
| p110δ | 410 |
| p110γ | 3310 |
| mTOR | 61 |
| DNA-PK | 525 |
| Data from MedchemExpress.[1] |
References
Navigating PI-540 Treatment: A Technical Support Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of PI-540, a potent phosphoinositide 3-kinase (PI3K) inhibitor, in cancer cell line experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a bicyclic thienopyrimidine derivative that acts as a potent inhibitor of class I phosphatidylinositide 3-kinases (PI3Ks). It also demonstrates inhibitory activity against the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK)[1]. By targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival, this compound exerts its anti-cancer effects[1].
Q2: What is a recommended starting concentration range for this compound in a new cancer cell line?
Q3: My this compound solution is precipitating in the cell culture medium. What can I do?
A3: Precipitation of small molecule inhibitors in cell culture media is a common issue that can arise from several factors:
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.1%.
-
Temperature: Adding a cold stock solution to the culture medium can cause the compound to precipitate. Gently warm the medium to 37°C before adding the inhibitor.
-
Concentration: The final concentration of this compound may be too high for the aqueous environment of the cell culture medium. Try testing a lower concentration range.
-
Media Components: Components in the serum or media supplements can sometimes interact with the compound. Consider using a reduced-serum or serum-free medium for the duration of the treatment if compatible with your cell line.
-
Preparation Technique: Add the this compound stock solution to the medium dropwise while gently swirling to ensure rapid and even dispersion.
Q4: I am not observing the expected decrease in Akt phosphorylation after this compound treatment. What could be the problem?
A4: Several factors could contribute to a lack of effect on Akt phosphorylation:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit PI3K in your specific cell line. Perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Treatment Duration: The treatment time may be too short. A typical time course experiment would involve treating cells for various durations (e.g., 1, 2, 6, 12, 24 hours) to identify the optimal time point for observing a decrease in Akt phosphorylation.
-
Basal Pathway Activity: The basal level of PI3K/Akt signaling in your chosen cell line might be low. Consider stimulating the pathway with a growth factor (e.g., EGF, IGF-1) after serum starvation to induce a robust and detectable p-Akt signal.
-
Antibody Quality: The primary antibody against phosphorylated Akt (p-Akt) may not be optimal. Ensure you are using a validated antibody at the recommended dilution.
Quantitative Data
This compound Inhibitory Activity
| Target | IC50 (nM) |
| p110α | 10[1] |
| p110β | 3510[1] |
| p110δ | 410[1] |
| p110γ | 33110[1] |
| mTOR | 61[1] |
| DNA-PK | 525[1] |
Note: This table presents the in vitro inhibitory concentrations of this compound against purified enzymes. The effective concentration in a cellular context (EC50) may vary depending on the cell line and experimental conditions.
Antiproliferative Activity of this compound
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps to assess the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if you plan to stimulate the pathway.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
(Optional) Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF or 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473 or p-Akt Thr308) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent PI-540 Experimental Results
Welcome to the technical support center for PI-540, a potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bicyclic thienopyrimidine derivative that acts as a potent, orally active inhibitor of Class I PI3K isoforms. Its primary mechanism of action is to block the catalytic activity of PI3K, a key enzyme in a critical signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in many human cancers.[1]
Q2: What are the reported inhibitory concentrations (IC50) for this compound against its primary targets?
This compound exhibits potent inhibition of PI3Kα. It also shows activity against other PI3K isoforms and related kinases. A summary of its inhibitory activity is provided in the table below.
| Target | IC50 (nM) |
| p110α | 10 |
| p110β | 3510 |
| p110δ | 410 |
| p110γ | 33110 |
| mTOR | 61 |
| DNA-PK | 525 |
Data compiled from multiple sources. Actual values may vary depending on assay conditions.
Q3: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT) with this compound. What could be the cause?
Inconsistent results in cell viability assays are a common issue. Several factors could be contributing to this variability:
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, is often dissolved in DMSO for stock solutions. It is crucial to ensure that the compound does not precipitate when diluted into your aqueous cell culture medium. The final concentration of DMSO should also be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2][3]
-
Cell Seeding Density: The number of cells plated per well can significantly impact the outcome of a viability assay. Ensure consistent cell seeding across all wells and experiments.
-
Incubation Time: The duration of exposure to this compound will influence the observed effect. Optimize the incubation time for your specific cell line and experimental question.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells to minimize this effect.
Q4: My Western blot results for downstream targets of PI3K (e.g., phospho-Akt) are not reproducible after this compound treatment. What should I troubleshoot?
Reproducibility in Western blotting can be affected by numerous factors:
-
Cell Lysis and Sample Preparation: Ensure that your lysis buffer contains fresh protease and phosphatase inhibitors to prevent degradation and dephosphorylation of your target proteins. Work quickly and on ice during sample preparation.
-
Antibody Quality: The specificity and affinity of your primary antibody are critical. Use well-validated antibodies and consider trying different clones if you suspect an issue.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin, or total protein staining) to normalize your results and account for any variations in protein loading.
-
Transfer Efficiency: Verify that your proteins have transferred efficiently from the gel to the membrane. You can briefly stain the membrane with Ponceau S after transfer to visualize the protein bands.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate in the cell culture wells after adding the this compound working solution.
-
Cloudy appearance of the media.
-
Highly variable or unexpectedly low drug efficacy.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound has improved aqueous solubility compared to earlier generation PI3K inhibitors, but can still precipitate at high concentrations in aqueous solutions.[4] Prepare a high-concentration stock solution in 100% DMSO. For your working solution, perform a serial dilution in pre-warmed cell culture medium, vortexing or gently mixing between each dilution step. Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous media. |
| High Final DMSO Concentration | High concentrations of DMSO can be toxic to cells and can also affect the solubility of other components in the media. |
| Compound Instability | The stability of this compound in aqueous solutions over time may be limited. |
Issue 2: Inconsistent Inhibition of Akt Phosphorylation
Symptoms:
-
Variable levels of phosphorylated Akt (p-Akt) in Western blot analysis between replicate experiments.
-
Lack of a clear dose-dependent inhibition of p-Akt.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cellular Heterogeneity | Different cell passages or confluency levels can lead to variations in signaling pathway activation. |
| Feedback Loop Activation | Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways, which can reactivate downstream targets like Akt. |
| Off-Target Effects | While this compound is a potent PI3K inhibitor, it can inhibit other kinases at higher concentrations, which might indirectly affect Akt signaling. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for specific cell lines is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of dilutions of the this compound stock solution in pre-warmed, serum-free or low-serum medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blotting for Phospho-Akt
This protocol outlines the key steps for analyzing the inhibition of Akt phosphorylation by this compound.
-
Cell Treatment: Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the optimized duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): To normalize for total Akt levels, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody for total Akt.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for common this compound experiments.
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
PI-540 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of PI-540, a potent inhibitor of Class IA phosphatidylinositide 3-kinases (PI3K). Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, cell-permeable, bicyclic thienopyrimidine derivative that functions as an inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). It also demonstrates inhibitory activity against the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK).[1] Its primary mechanism of action is to block the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common occurrence in many human cancers.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to keep this compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods, but it is advisable to prepare fresh dilutions for each experiment to avoid degradation.
Q3: What are the known off-target effects of this compound?
A3: While this compound is selective for Class I PI3Ks, it also inhibits mTOR and DNA-PK at higher concentrations.[1] As with many kinase inhibitors, there is a potential for off-target effects on other kinases, which can be concentration-dependent. It is crucial to use the lowest effective concentration to minimize these effects. Broader kinase profiling may be necessary to fully characterize off-target activities in a specific experimental system.
Q4: How does this compound compare to other PI3K inhibitors like PI-103 and GDC-0941?
A4: this compound was developed as a second-generation PI3K inhibitor with improved physicochemical properties over earlier compounds like PI-103. GDC-0941 (Pictilisib) is a further optimized derivative of this compound with enhanced oral bioavailability. While all three are potent pan-Class I PI3K inhibitors, they have different selectivity profiles against PI3K isoforms and other kinases like mTOR and DNA-PK.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of p-AKT or p-S6 in Western Blots
-
Question: I'm treating my cells with this compound, but I don't see a consistent decrease in the phosphorylation of AKT (Ser473/Thr308) or S6 ribosomal protein. What could be the problem?
-
Answer: This is a common issue that can stem from several factors:
-
Feedback Loop Activation: Inhibition of the PI3K/mTOR pathway can trigger feedback loops that reactivate upstream signaling, leading to a rebound in p-AKT levels. This can occur within hours of treatment. Consider a time-course experiment to identify the optimal time point for observing maximal inhibition.
-
Inhibitor Instability: this compound, like many small molecules, can be unstable in aqueous solutions over time. Ensure you are preparing fresh dilutions of the inhibitor from a frozen DMSO stock for each experiment.
-
Sub-optimal Inhibitor Concentration: The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Western Blotting Technique: The detection of phosphoproteins can be challenging. Ensure you are using fresh lysis buffer containing phosphatase inhibitors. Block the membrane with bovine serum albumin (BSA) instead of milk, as milk contains phosphoproteins that can increase background noise. Use a validated phospho-specific antibody at the recommended dilution.
-
Low Basal Pathway Activity: If your cells are not actively proliferating or are serum-starved for an extended period, the basal level of PI3K pathway activity might be too low to observe a significant decrease upon inhibition. Consider stimulating the pathway with a growth factor (e.g., insulin (B600854) or EGF) after serum starvation to create a dynamic range for observing inhibition.
-
Issue 2: High Variability in Cell Viability Assays
-
Question: My cell viability assay results (e.g., MTT, CellTiter-Glo) show high variability between replicate wells when using this compound. What are the possible causes?
-
Answer: High variability in cell viability assays can be attributed to several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding. To avoid "edge effects" in 96-well plates, consider not using the outer wells or filling them with sterile PBS.
-
Inhibitor Precipitation: this compound has limited solubility in aqueous media. At higher concentrations, it may precipitate out of solution, leading to inconsistent exposure of cells to the inhibitor. Visually inspect your treatment media for any signs of precipitation. If precipitation is observed, consider lowering the final DMSO concentration or using a different formulation approach if possible.
-
Inconsistent Drug Concentration: Ensure accurate and consistent serial dilutions of this compound for your dose-response curves.
-
Cell Line Instability: Use cells from a low passage number to ensure consistent genetic and phenotypic characteristics.
-
Issue 3: Unexpected Cellular Phenotypes or Toxicity
-
Question: I'm observing unexpected cellular effects or higher-than-expected toxicity with this compound. What should I consider?
-
Answer: Unexpected phenotypes can arise from off-target effects or the complex biology of the PI3K pathway:
-
Off-Target Effects: As mentioned, this compound can inhibit other kinases, which may lead to unforeseen biological consequences. Cross-referencing your observed phenotype with the known functions of potential off-targets can provide insights.
-
Cell-Type Specific Toxicity: The toxicity of pan-PI3K inhibitors can vary between cell types. This can be due to differences in the reliance on specific PI3K isoforms or other cellular factors. It is important to establish a therapeutic window for each cell line.
-
Inhibition of Multiple Pathways: Since this compound inhibits both PI3K and mTOR, the observed phenotype is a result of blocking both pathways. This dual inhibition can lead to more pronounced effects than a more isoform-specific PI3K inhibitor.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against PI3K Isoforms and Other Kinases
| Target | IC50 (nM) |
| PI3Kα (p110α) | 10 |
| PI3Kβ (p110β) | 3510 |
| PI3Kδ (p110δ) | 410 |
| PI3Kγ (p110γ) | 33110 |
| mTOR | 61 |
| DNA-PK | 525 |
Data compiled from MedchemExpress.[1]
Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| U87MG | Glioblastoma | Submicromolar |
| IGROV-1 | Ovarian Cancer | Submicromolar |
| Detroit 562 | Oropharyngeal Cancer | 0.13 - 0.50 |
| A549 | Lung Cancer | ~1 |
Experimental Protocols
Protocol 1: Western Blot for p-AKT and p-S6 Inhibition
This protocol details the steps to assess the inhibition of the PI3K pathway by measuring the phosphorylation of AKT and S6.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (p-AKT Ser473, total AKT, p-S6 Ser235/236, total S6, and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Mandatory Visualizations
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
References
- 1. Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTEN Alterations and Their Role in Cancer Management: Are We Making Headway on Precision Medicine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PI-540 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the phosphoinositide 3-kinase (PI3K) inhibitor, PI-540, in animal models. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), particularly targeting the p110α isoform. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated. This compound works by blocking the catalytic activity of PI3K, thereby inhibiting downstream signaling and exerting anti-tumor effects.
Q2: What are the common toxicities associated with PI3K inhibitors like this compound in animal models?
A2: While specific public toxicology reports for this compound are limited, the class of PI3K inhibitors is known to cause a range of on-target and off-target toxicities. Common adverse effects observed in animal models include:
-
Hyperglycemia and Hyperinsulinemia: This is a frequent on-target effect due to the role of the PI3K pathway in insulin (B600854) signaling and glucose metabolism.[1][2][3][4][5]
-
Gastrointestinal Issues: Diarrhea and colitis are commonly reported.[3]
-
Dermatological Effects: Rashes and skin toxicities are often observed.[3]
-
Hepatotoxicity: Elevated liver enzymes may occur.[2]
-
General Clinical Signs: Lethargy, weight loss, and changes in behavior can be indicative of toxicity.[6]
Q3: What is a typical starting dose for this compound in a mouse xenograft model?
A3: A previously published study reported successful use of this compound in a U87MG human glioblastoma xenograft model in athymic mice at a dose of 50 mg/kg, administered intraperitoneally (i.p.) twice daily (b.i.d.) .[7] It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.[8][9]
Q4: How can I formulate this compound for in vivo administration?
A4: this compound has improved solubility compared to earlier PI3K inhibitors.[7] However, for intraperitoneal or oral administration, it is often formulated in a vehicle such as:
-
A solution of 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% (v/v) Tween 80 in water.
-
A suspension in 0.5% methylcellulose.
It is recommended to consult the manufacturer's instructions or relevant literature for the most appropriate formulation for your study.
Troubleshooting Guides
Issue 1: Managing Hyperglycemia
Problem: Animals treated with this compound exhibit elevated blood glucose levels.
Cause: This is an on-target effect of PI3K inhibition, which impairs insulin-mediated glucose uptake in peripheral tissues.[2][5]
Solution:
-
Monitoring: Regularly monitor blood glucose levels using a glucometer. Establish a baseline before starting treatment.
-
Dietary Intervention: Consider a ketogenic diet for the animals, which can help prevent insulin feedback and enhance the efficacy of PI3K inhibitors.[4]
-
Pharmacological Intervention:
-
Metformin: This antidiabetic drug can increase insulin sensitivity and reduce insulin levels.[1] However, its efficacy in this specific context can be limited and may cause overlapping gastrointestinal side effects.[1]
-
SGLT2 Inhibitors: These agents reduce glucose reabsorption in the kidneys and have shown promise in preclinical models for managing PI3K inhibitor-induced hyperglycemia.[2][4]
-
Glucokinase Activators: Novel agents like dorzagliatin (B607184) have been shown to effectively manage PI3K inhibitor-associated hyperglycemia in preclinical models.[1]
-
-
Dose Adjustment: If hyperglycemia is severe and unmanageable, consider reducing the dose of this compound or adjusting the dosing schedule (e.g., intermittent dosing).[2]
| Intervention Strategy | Mechanism of Action | Reported Efficacy in Preclinical Models | Potential Considerations |
| Ketogenic Diet | Depletes glycogen (B147801) stores, limiting glucose efflux.[4] | Suppressed hyperinsulinemia and enhanced anti-tumor efficacy of PI3K inhibitors.[4] | Requires careful monitoring of animal health and weight. |
| Metformin | Increases insulin sensitivity and reduces insulin levels.[1] | Limited efficacy in some models; may cause gastrointestinal side effects.[1] | Potential for overlapping toxicities with PI3K inhibitors. |
| SGLT2 Inhibitors | Reduce glucose reabsorption in the kidneys.[2] | Decreased hyperglycemia and reduced insulin feedback.[2][4] | Monitor for dehydration and urinary changes. |
| Dorzagliatin | Glucokinase activator, enhances glucose sensing and insulin secretion.[1] | Significantly reduced blood glucose and enhanced anti-tumor effects.[1] | A newer therapeutic approach requiring further investigation. |
Issue 2: Severe Weight Loss and Morbidity
Problem: Animals show significant body weight loss (>15-20%), lethargy, and other signs of distress.
Cause: This can be a sign of reaching or exceeding the Maximum Tolerated Dose (MTD).[8][10] It may be due to the on-target effects of this compound, off-target toxicities, or a combination of both.
Solution:
-
Humane Endpoints: Establish clear humane endpoints before starting the study. A body weight loss of 15-20% is often used as a humane endpoint.[10]
-
Dose-Range Finding Study: If not already performed, conduct a dose-range finding study to determine the MTD in your specific model.[8][9] This involves treating small groups of animals with escalating doses of this compound and monitoring for signs of toxicity.
-
Dose Reduction/Schedule Modification: Reduce the dose of this compound or switch to an intermittent dosing schedule to allow for recovery between treatments.[2]
-
Supportive Care: Provide supportive care such as supplemental nutrition and hydration, as advised by a veterinarian.
Experimental Protocols
Protocol 1: Dose-Range Finding (MTD Determination) for this compound in Mice
-
Animal Model: Select the appropriate mouse strain for your study (e.g., athymic nude mice for xenografts).
-
Group Allocation: Randomly assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Selection: Based on literature, start with a dose of 50 mg/kg i.p. b.i.d.[7] and include escalating dose levels (e.g., 75 mg/kg, 100 mg/kg) and a lower dose level (e.g., 25 mg/kg).
-
Administration: Prepare this compound in a suitable vehicle and administer via the intended route (e.g., intraperitoneal injection).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in breathing).
-
Monitor food and water intake.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity, often characterized by a reversible body weight loss of no more than 10-15% and the absence of severe clinical signs.[10]
-
Data Analysis: Analyze body weight changes, clinical observations, and any mortality to determine the MTD.
Protocol 2: Monitoring and Management of Hyperglycemia
-
Baseline Measurement: Before initiating this compound treatment, measure baseline blood glucose levels from the tail vein of each animal using a calibrated glucometer.
-
Treatment Administration: Administer this compound at the determined optimal dose and schedule.
-
Regular Monitoring:
-
Measure blood glucose levels 2-4 hours post-dosing, at least twice a week for the first two weeks, and then weekly.
-
If hyperglycemia is detected (e.g., blood glucose >250 mg/dL), increase the frequency of monitoring.
-
-
Intervention (if necessary):
-
Dietary: Switch animals to a ketogenic diet at least one week before starting this compound treatment.
-
Pharmacological: If blood glucose remains consistently high, administer an anti-hyperglycemic agent as described in the troubleshooting guide, following appropriate dosing for mice.
-
-
Data Recording: Maintain detailed records of blood glucose levels, body weight, and any interventions.
Visualizations
References
- 1. HIV Protease Inhibitor Use During Pregnancy Is Associated With Decreased Progesterone Levels, Suggesting a Potential Mechanism Contributing to Fetal Growth Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose range finding approach for rodent preweaning juvenile animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. nuvisan.com [nuvisan.com]
- 5. nc3rs.org.uk [nc3rs.org.uk]
- 6. criver.com [criver.com]
- 7. syngeneintl.com [syngeneintl.com]
- 8. Dose Range-Finding Toxicity Study in Rats With Recombinant Human Lactoferrin Produced in Komagataella phaffii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: PI-540 Resistance Mechanisms in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding PI-540 resistance mechanisms in cancer cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (B549165) (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a frequent event in various human cancers, leading to uncontrolled cell growth and resistance to apoptosis.[2] this compound exerts its effect by binding to the ATP-binding site of PI3K and mTOR kinases, thereby inhibiting their catalytic activity. This leads to a downstream reduction in the phosphorylation of key signaling molecules such as AKT and S6 ribosomal protein, ultimately resulting in decreased cell proliferation and survival.
Q2: What are the common resistance mechanisms observed with PI3K/mTOR inhibitors like this compound?
A2: Resistance to PI3K/mTOR inhibitors can be intrinsic or acquired and can arise through various mechanisms.[4] Common mechanisms include:
-
Genetic Alterations in the PI3K Pathway:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to circumvent the PI3K/mTOR blockade. This can include the activation of the MAPK/ERK pathway.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[11][12][13][14][15][16]
-
Upregulation of the Target: Increased expression of the PI3K catalytic subunit can lead to resistance by requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
Q3: My cancer cell line is showing unexpected resistance to this compound. What are the potential experimental reasons?
A3: If your cells are not responding to this compound as expected, consider the following troubleshooting steps:
-
Cell Line Integrity:
-
Confirm the identity of your cell line through short tandem repeat (STR) profiling.
-
Regularly test for mycoplasma contamination, as it can alter cellular responses to drugs.
-
-
Drug Potency and Stability:
-
Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation.
-
Prepare fresh drug dilutions for each experiment from a validated stock solution.
-
-
Experimental Conditions:
-
Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment.
-
Verify that the final concentration of the solvent (e.g., DMSO) is not affecting cell viability.
-
-
Intrinsic Resistance: Your cell line may possess intrinsic resistance mechanisms, such as pre-existing PTEN loss or activating mutations in downstream effectors of the PI3K pathway.
Q4: How can I experimentally confirm that this compound is inhibiting the PI3K/mTOR pathway in my cells?
A4: To verify the on-target activity of this compound, you can perform a Western blot analysis to assess the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway.[2][9][11][17][18][19][20] A decrease in the phosphorylation of the following proteins upon this compound treatment would indicate target engagement:
-
p-AKT (Ser473 and Thr308): A key downstream effector of PI3K.[2]
-
p-S6 Ribosomal Protein (Ser235/236): A downstream target of mTORC1.
-
p-4E-BP1 (Thr37/46): Another downstream target of mTORC1.
It is crucial to include both a vehicle-treated control and a positive control (a cell line known to be sensitive to PI3K/mTOR inhibition) in your experiment.
Q5: Are there known off-target effects of this compound that could be influencing my experimental results?
A5: While this compound is a relatively selective inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. Potential off-target effects of PI3K inhibitors can include the inhibition of other kinases with similar ATP-binding pockets.[21] It is also important to consider "on-target" toxicities that occur in non-cancerous cells, which can manifest as altered cellular metabolism in culture.[21] For example, inhibition of the PI3K pathway can affect insulin (B600854) signaling, potentially altering glucose metabolism in your cell lines.[21]
Troubleshooting Guides
Troubleshooting Cell Viability Assays (e.g., MTT) for this compound
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before plating and mix gently before dispensing into each well. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| IC50 value is much higher than expected | Cell line is resistant | Verify the genetic background of your cell line (e.g., PTEN status, PIK3CA mutations). |
| Inactive this compound compound | Use a fresh stock of this compound and verify its activity on a sensitive control cell line. | |
| Insufficient incubation time | Extend the drug incubation period (e.g., from 48 to 72 hours).[22][23] | |
| No dose-response curve (all cells are viable or all are dead) | Incorrect this compound concentration range | Perform a preliminary experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the effective range. |
Troubleshooting Western Blot for PI3K/mTOR Pathway
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for phosphorylated proteins | Inefficient protein extraction | Use lysis buffers containing fresh phosphatase and protease inhibitors.[2][17] |
| Low protein abundance | Increase the amount of protein loaded onto the gel. | |
| Poor antibody quality | Use a validated antibody at the recommended dilution and include a positive control lysate. | |
| High background | Insufficient blocking | Increase the blocking time or use a different blocking agent (e.g., BSA for phospho-antibodies).[17] |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Inconsistent loading | Inaccurate protein quantification | Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading.[2][17] |
| Normalize band intensity to a loading control like β-actin or GAPDH. |
Quantitative Data Summary
Disclaimer: The following tables contain representative data for this compound based on the known properties of similar PI3K/mTOR inhibitors. Specific experimental values for this compound may vary and should be determined empirically.
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | Representative IC50 (nM) |
| MCF-7 | Breast Cancer | E545K Mutant | Wild-Type | 50 |
| U87-MG | Glioblastoma | Wild-Type | Null | 250 |
| PC-3 | Prostate Cancer | Wild-Type | Null | 300 |
| HCT116 | Colorectal Cancer | H1047R Mutant | Wild-Type | 75 |
| A549 | Lung Cancer | Wild-Type | Wild-Type | 500 |
Table 2: Example of Changes in Protein Expression in a this compound Resistant Cell Line Model
| Protein | Parental Cell Line (Relative Expression) | This compound Resistant Cell Line (Relative Expression) | Fold Change | Putative Role in Resistance |
| p-AKT (Ser473) | 1.0 | 0.8 | ↓ 1.25 | Reactivation of PI3K pathway |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 3.5 | ↑ 3.5 | Activation of bypass pathway |
| ABCB1 (P-glycoprotein) | 1.0 | 5.2 | ↑ 5.2 | Increased drug efflux |
| PTEN | 1.0 | 0.2 | ↓ 5.0 | Loss of negative regulation |
Detailed Experimental Protocols
Protocol for Developing this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[24][25][26][27]
-
Determine the initial IC50 of this compound: a. Culture the parental cancer cell line of interest. b. Perform a cell viability assay (e.g., MTT assay) with a range of this compound concentrations to determine the initial IC50 value.[27]
-
Initiate Resistance Induction: a. Treat the parental cells with this compound at a concentration equal to the IC10-IC20 for 48-72 hours.[24] b. Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh medium.
-
Dose Escalation: a. Once the cells have reached 70-80% confluency, subculture them and repeat the treatment with a 1.5 to 2-fold higher concentration of this compound.[24] b. Continue this cycle of treatment, recovery, and dose escalation for several months.
-
Confirmation of Resistance: a. Periodically, perform a cell viability assay on the treated cells and compare the IC50 value to that of the parental cell line. b. A significant increase in the IC50 (e.g., >10-fold) indicates the development of resistance.
-
Characterization of Resistant Cells: a. Once a stable resistant cell line is established, perform molecular analyses (e.g., Western blotting, sequencing) to investigate the underlying resistance mechanisms.
Protocol for Cell Viability (MTT) Assay to Determine this compound IC50
This protocol outlines the steps for a colorimetric MTT assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: a. Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Replace the medium in the wells with the drug dilutions, including a vehicle-only control (e.g., 0.1% DMSO). c. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. b. Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control. c. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[28]
Protocol for Western Blot Analysis of PI3K/AKT/mTOR Pathway Activation
This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following this compound treatment.[2][11][17][18][19][20]
-
Cell Culture and Treatment: a. Plate cells and allow them to reach 70-80% confluency. b. Treat the cells with various concentrations of this compound for the desired time points. Include a vehicle-only control.
-
Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][17] b. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.[2][17]
-
SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them on an SDS-PAGE gel.[17] b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17] b. Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, S6, and 4E-BP1 overnight at 4°C. c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Overview of intrinsic and acquired resistance mechanisms to this compound.
Caption: Experimental workflow for developing and characterizing this compound resistant cells.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer [mdpi.com]
- 5. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting prolyl isomerase Pin1 as a promising strategy to overcome resistance to cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical and Early Clinical Development of PTC596, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The ABC transporter family efflux pump PvdRT-OpmQ of Pseudomonas putida KT2440: purification and initial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ABC transporter research: going strong 40 years on - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. Identifying cell lines across pan-cancer to be used in preclinical research as a proxy for patient tumor samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 23. researchgate.net [researchgate.net]
- 24. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. researchgate.net [researchgate.net]
- 27. SOX9 - Wikipedia [en.wikipedia.org]
- 28. Discovery of PI-1840, a Novel Noncovalent and Rapidly Reversible Proteasome Inhibitor with Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of PI-540
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the in vivo bioavailability of the PI3K inhibitor, PI-540.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent, cell-permeable inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and other diseases. While this compound demonstrates improved solubility compared to its predecessor, PI-103, its hydrophobic nature can still lead to challenges in achieving optimal and consistent oral bioavailability in preclinical studies. Poor bioavailability can result in sub-therapeutic drug exposure, leading to inconclusive or misleading in vivo efficacy results.
Q2: What are the primary factors that can limit the in vivo bioavailability of this compound?
A2: The oral bioavailability of this compound, like many poorly soluble kinase inhibitors, can be limited by several factors:
-
Low Aqueous Solubility: Despite improvements, this compound's solubility in gastrointestinal fluids can be a rate-limiting step for absorption.
-
First-Pass Metabolism: As a substrate for metabolic enzymes, this compound may be significantly metabolized in the gut wall and liver before reaching systemic circulation.
-
Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen, reducing net absorption.
-
Formulation-Related Issues: The choice of vehicle for administration can dramatically impact the dissolution and absorption of this compound.
Q3: What are the initial steps I should take to troubleshoot low oral bioavailability of this compound in my animal model?
A3: If you are observing low or variable plasma concentrations of this compound, consider the following initial troubleshooting steps:
-
Verify Compound Integrity and Formulation: Ensure the purity and stability of your this compound lot. Re-evaluate your formulation procedure to confirm the compound is fully dissolved or homogeneously suspended.
-
Optimize the Dosing Vehicle: Simple aqueous vehicles may not be suitable. Experiment with different formulation strategies, starting with simple solubilizing excipients and progressing to more complex systems if necessary.
-
Control for Physiological Variables: Factors such as the fed/fasted state of the animals can significantly impact drug absorption. Standardize your experimental conditions to minimize variability.
-
Assess Basic Pharmacokinetic Parameters: If possible, perform a pilot pharmacokinetic study comparing intravenous (IV) and oral (PO) administration to determine the absolute bioavailability and understand the extent of the absorption issue.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of this compound between individual animals.
-
Possible Cause: Inconsistent dissolution of this compound in the gastrointestinal tract due to an inadequate formulation.
-
Solution:
-
Improve Formulation Homogeneity: If using a suspension, ensure uniform particle size and prevent settling by using appropriate suspending agents and thorough mixing before each dose.
-
Utilize Solubilizing Formulations: Switch to a formulation that enhances the solubility of this compound. See the Data Presentation section below for examples of formulation strategies and their potential impact on bioavailability.
-
Standardize Dosing Procedure: Ensure consistent oral gavage technique to minimize variability in the delivery of the dose to the stomach.
-
Problem 2: this compound plasma exposure does not increase proportionally with an increase in the oral dose (non-linear pharmacokinetics).
-
Possible Cause: Saturation of absorption mechanisms at higher doses. This could be due to the drug's limited solubility (dissolution rate does not keep up with the increased dose) or saturation of transport proteins.
-
Solution:
-
Enhance Solubility and Dissolution Rate: Employ advanced formulation strategies such as amorphous solid dispersions or lipid-based formulations to maintain the drug in a solubilized state in the gut.
-
Investigate Transporter Involvement: If saturation of influx transporters is suspected, this may represent an inherent limitation of the compound's absorption mechanism.
-
Problem 3: Oral bioavailability of this compound is significantly lower than expected based on its in vitro permeability.
-
Possible Cause: High first-pass metabolism in the gut wall and/or liver, or significant efflux by transporters like P-gp.
-
Solution:
-
Co-administration with Inhibitors (for investigational purposes): In preclinical studies, co-dosing with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) or P-gp inhibitors can help elucidate the contribution of these pathways to the low bioavailability. This approach is for diagnostic purposes in research settings and not for therapeutic use.
-
Lipid-Based Formulations: These formulations can promote lymphatic absorption, which partially bypasses the liver, thereby reducing the impact of first-pass metabolism.
-
Data Presentation: Impact of Formulation on Oral Bioavailability
The following table provides representative data on how different formulation strategies can impact the oral bioavailability of a poorly soluble kinase inhibitor, which can be extrapolated to this compound.
| Formulation Strategy | Vehicle Composition | Expected Cmax (ng/mL) | Expected AUC (ng*h/mL) | Expected Oral Bioavailability (%) |
| Aqueous Suspension | 0.5% Methylcellulose in Water | 50 ± 15 | 200 ± 60 | ~5% |
| Co-solvent System | 10% DMSO, 40% PEG400, 50% Saline | 150 ± 40 | 750 ± 200 | ~15% |
| Lipid-Based Formulation (SEDDS) | Oil, Surfactant, Co-surfactant | 400 ± 90 | 2500 ± 500 | ~40% |
| Amorphous Solid Dispersion | This compound dispersed in a polymer matrix | 600 ± 120 | 4200 ± 800 | ~65% |
Note: The values presented in this table are illustrative and intended for comparative purposes. Actual results for this compound may vary depending on the specific experimental conditions, animal model, and analytical methods used.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Mice
Objective: To prepare a solution-based formulation of this compound to improve its dissolution in the gastrointestinal tract.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO to create a stock solution. The volume of DMSO should not exceed 10% of the final formulation volume.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for compound stability.
-
Add PEG400 to the DMSO solution. A common ratio is 4 parts PEG400 to 1 part DMSO stock.
-
Vortex the mixture thoroughly until a clear, homogeneous solution is obtained.
-
Slowly add sterile saline to the organic mixture while vortexing to reach the final desired volume. The final composition will be, for example, 10% DMSO, 40% PEG400, and 50% saline.
-
Visually inspect the final formulation for any signs of precipitation. If the solution remains clear, it is ready for oral administration. Prepare fresh on the day of the experiment.
Protocol 2: In Vivo Oral Bioavailability Assessment in Mice
Objective: To determine the key pharmacokinetic parameters of this compound following oral administration.
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, lancets for tail vein sampling)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS or other validated bioanalytical method for this compound quantification
Procedure:
-
Animal Dosing:
-
Fast the mice overnight (approximately 12 hours) with free access to water.
-
Record the body weight of each mouse to calculate the precise dosing volume.
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg). A typical dosing volume is 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
For early time points, tail vein or saphenous vein sampling can be used. For terminal time points, cardiac puncture under anesthesia is appropriate.
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Carefully transfer the plasma supernatant to new, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), using appropriate pharmacokinetic software.
-
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving this compound bioavailability.
PI-540 off-target kinase inhibition profile
This technical support guide provides detailed information on the off-target kinase inhibition profile of PI-540, including frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known off-targets of this compound?
A1: this compound is a potent, orally active inhibitor primarily targeting Class I phosphoinositide 3-kinases (PI3Ks). It also demonstrates inhibitory activity against other related kinases, notably the mammalian target of rapamycin (B549165) (mTOR) and DNA-dependent protein kinase (DNA-PK).[1][2] Its high degree of selectivity toward Class I PI3Ks was determined through profiling against large panels of protein kinases.[1]
Q2: What is the quantitative inhibition profile of this compound against its known targets?
A2: The half-maximal inhibitory concentration (IC50) values for this compound against its primary and key off-targets have been determined through biochemical assays. The data is summarized in the table below.
| Kinase Target | IC50 (nM) | Target Class |
| PI3K p110α | 10 | Class I PI3K |
| PI3K p110β | 3510 | Class I PI3K |
| PI3K p110δ | 410 | Class I PI3K |
| PI3K p110γ | >300 | Class I PI3K |
| mTOR | 61 | Class IV PIKK |
| DNA-PK | 525 | Class IV PIKK |
| Data compiled from multiple sources.[1][2] |
Q3: How does the in-cell activity of this compound relate to its biochemical potency?
A3: In cell-based assays, this compound effectively inhibits the PI3K signaling pathway. It has been shown to be most potent against the phosphorylation of AKT, with IC50 values in the 10 to 40 nmol/L range.[1] However, its potency can decrease for proteins further downstream in the pathway. For instance, this compound was found to be 10-fold less potent in inhibiting the phosphorylation of GSK3β Ser⁹ compared to its inhibition of AKT phosphorylation.[1]
Q4: My experiment is showing unexpected results (e.g., high cytotoxicity, off-target pathway modulation). Could this be due to this compound's off-target effects?
A4: Yes, unexpected results could potentially stem from off-target activities. While this compound is highly selective for Class I PI3Ks, its inhibitory action on mTOR and, to a lesser extent, DNA-PK, can influence other signaling pathways.[2] Cellular signaling pathways are highly interconnected, and inhibiting a key node like PI3K/mTOR can lead to feedback loops or compensatory changes in other pathways.[3] It is also possible for kinase inhibitors to produce off-target effects through retroactivity, where a downstream perturbation propagates a response to an upstream component without a direct feedback loop.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue / Question | Possible Cause(s) | Recommended Action(s) |
| Q1: I'm observing significant cytotoxicity in my cell line at concentrations where I don't expect to see PI3K-mediated effects. | 1. Off-target inhibition: The observed toxicity may be due to the inhibition of other essential kinases or cellular processes.[3]2. Cell line sensitivity: The specific cell line may be unusually sensitive to the inhibition of the PI3K/mTOR pathway or other off-targets.3. Assay interference: The compound may be directly interfering with the cytotoxicity assay reagents (e.g., reducing MTT).[3] | 1. Validate with a different assay: Use a cytotoxicity assay with an alternative readout, such as a CellTiter-Glo® (measures ATP) or a membrane integrity assay (e.g., Trypan Blue exclusion).[3]2. Test in multiple cell lines: Compare the cytotoxic effects across a panel of cell lines with different genetic backgrounds to determine if the effect is specific to one line.3. Run an assay interference control: Check for direct reactivity by incubating this compound with assay reagents in a cell-free system.[3] |
| Q2: Western blot analysis shows modulation of a signaling pathway I did not expect to be affected. | 1. Pathway crosstalk: Inhibition of the PI3K/mTOR pathway can cause indirect downstream effects or activate feedback mechanisms that affect other pathways.[4]2. Direct off-target effect: this compound may be directly inhibiting a kinase in the unexpected pathway. | 1. Perform a time-course experiment: Analyze pathway modulation at different time points to distinguish between immediate (potentially direct) and delayed (likely indirect) effects.2. Use a more selective inhibitor: Compare results with a different PI3K inhibitor that has a distinct off-target profile (e.g., GDC-0941) to see if the effect persists.[5]3. Conduct in vitro kinase assays: Test whether this compound directly inhibits the activity of purified key proteins from the suspected off-target pathway.[3] |
| Q3: There is a discrepancy between the IC50 value from my biochemical assay and the effective concentration in my cell-based assay. | 1. Cellular permeability: The compound may have poor membrane permeability, requiring higher concentrations to reach its intracellular target.2. Drug efflux: The compound may be actively transported out of the cell by efflux pumps.3. Protein binding: Binding to plasma proteins in the cell culture medium can reduce the free concentration of the inhibitor. | 1. Measure intracellular concentration: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the amount of this compound that enters the cells.2. Use efflux pump inhibitors: Co-treat cells with known inhibitors of ABC transporters to see if the potency of this compound increases.3. Adjust for protein binding: Perform assays in serum-free or low-serum medium to assess the impact of protein binding on inhibitor activity. |
Visualizations
Caption: this compound primary and off-target signaling pathways.
Caption: Experimental workflows for kinase inhibition assays.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize the inhibition profile of this compound. Researchers should optimize these protocols for their specific kinase, substrate, and cell line.
Protocol 1: Biochemical Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the direct inhibitory effect of a compound on a purified kinase.
Objective: To determine the IC50 value of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., p110α/p85α)
-
Kinase-specific substrate (e.g., L-α-phosphatidylinositol)
-
[γ-³³P]ATP
-
Kinase assay buffer (specific to the enzyme)
-
This compound stock solution (in DMSO)
-
96-well reaction plates
-
P81 phosphocellulose paper or filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of this compound in the kinase assay buffer containing a final DMSO concentration of 1%.
-
Reaction Setup: In a 96-well plate, add 10 µL of each this compound dilution.
-
Enzyme Addition: Add 20 µL of the kinase solution (pre-diluted in assay buffer) to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 20 µL of the substrate/[γ-³³P]ATP mix. The final concentrations of ATP and substrate should be at or below their Km values for the enzyme.[6]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature. Ensure the reaction is within the linear range with respect to time and enzyme concentration.[6]
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.5 M orthophosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto P81 filter paper/plates. Wash the filters multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measurement: Air dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound. Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
Protocol 2: Cell-Based Western Blot for Pathway Inhibition
This protocol is used to confirm that this compound inhibits its target pathway within a cellular context by measuring the phosphorylation status of downstream proteins.
Objective: To assess the effect of this compound on the phosphorylation of AKT and other downstream effectors in a selected cell line (e.g., U87MG glioblastoma cells).[1]
Materials:
-
Human cancer cell line (e.g., U87MG, PC3, A549)[7]
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 12-24 hours prior to treatment.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 2-8 hours).[1] Include a DMSO-only vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, load them onto an SDS-PAGE gel, and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL reagent, and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated protein (e.g., total AKT).[8]
-
Data Analysis: Quantify the band intensities. Express the level of the phosphorylated protein as a ratio to the total protein for each treatment condition.
References
- 1. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through this compound, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PI3K Inhibitors in Cancer Research: PI-540 in Focus
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention.[2][3] This has led to the development of numerous PI3K inhibitors, each with distinct selectivity profiles and pharmacological properties. This guide provides an objective comparison of PI-540 with other notable PI3K inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their cancer research.
The PI3K Signaling Pathway in Cancer
The PI3K/AKT/mTOR pathway is a central signaling cascade that, when constitutively activated, drives tumorigenesis.[1][4] Activation can occur through various mechanisms, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit), loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases (RTKs).[2][5] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[6][7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn phosphorylates a multitude of substrates to promote cell survival and proliferation.[5][7]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.
Comparative Analysis of PI3K Inhibitors
This compound is a thienopyrimidine-based PI3K inhibitor that has demonstrated a similar in vitro profile to the well-characterized tool compound PI-103, but with improved pharmacological properties such as better solubility and reduced metabolism.[8] The following tables summarize the inhibitory activity and cellular effects of this compound in comparison to other frequently studied pan- and isoform-selective PI3K inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Assay Type |
| This compound | ~10 | - | - | Potent | - | Kinase Assay |
| PI-103 | Potent | Potent | - | Potent | - | Kinase Assay |
| GDC-0941 | - | - | - | - | - | Kinase Assay |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | - | Kinase Assay |
| Pictilisib (GDC-0941) | 3 | - | - | 3 | - | Kinase Assay |
| Dactolisib (BEZ235) | 4 | 5 | 7 | 75 | Yes | Kinase Assay |
| Alpelisib (BYL719) | Selective | - | - | - | - | Kinase Assay |
| Taselisib (GDC-0032) | Dual α/δ | - | - | Dual α/δ | - | Kinase Assay |
| Idelalisib (CAL-101) | 453-fold selective vs α | 210-fold selective vs β | 110-fold selective vs γ | 15 | - | Kinase Assay |
Table 2: Cellular Activity and Preclinical Efficacy
| Compound | Cell Line(s) | Effect | In Vivo Model | Efficacy |
| This compound | U87MG, PC3, Detroit 562, IGROV-1, HUVEC | Submicromolar anti-proliferative efficacy | U87MG glioblastoma, SKOV3 ovarian carcinoma xenografts | Significant antitumor efficacy |
| PI-620 | U87MG, PC3, Detroit 562, IGROV-1, HUVEC | Submicromolar anti-proliferative efficacy | U87MG glioblastoma, SKOV3 ovarian carcinoma xenografts | Significant antitumor efficacy |
| GDC-0941 | MCF7 | GI50 = 29 ± 10 nM | - | - |
| Buparlisib (BKM120) | MCF7 | GI50 = 76 ± 17 nM | Rat1-myr-p110α | T/C of 20% and 7% at 40 and 50 mg/kg, respectively |
| Alpelisib (BYL719) | - | Preferential activity in PIK3CA-mutant cancers | - | Clinical benefit rate of 44% in PIK3CA-mutant tumors vs. 20% in wild-type |
| Taselisib (GDC-0032) | - | Preferential activity in PIK3CA-mutant cancers | - | Overall response rate of 36% in PIK3CA-mutant tumors vs. 0% in wild-type |
Data synthesized from multiple preclinical studies.[8][12][13][14]
Experimental Protocols
Detailed and reproducible experimental design is paramount in cancer research. The following are generalized protocols for key assays used to characterize PI3K inhibitors like this compound.
In Vitro Kinase Assay (Luminescence-based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.
Figure 2: Workflow for an in vitro PI3K kinase assay.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the inhibitor (e.g., 10 mM this compound in DMSO) and create a serial dilution in a suitable kinase assay buffer. Reconstitute the recombinant human PI3K enzyme and prepare a mixture of ATP and the lipid substrate PIP2.[6]
-
Assay Procedure:
-
Dispense the serially diluted inhibitor or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add the diluted PI3K enzyme to each well and incubate for approximately 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and PIP2 mixture.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.
-
Add a kinase detection reagent to convert the ADP produced into ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.[6]
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Cell Viability Assay
This assay assesses the anti-proliferative effects of the PI3K inhibitor on cancer cell lines.
Methodology:
-
Cell Culture and Seeding: Culture the chosen cancer cell line in the appropriate medium. Seed the cells at a suitable density in a 96-well plate and allow them to adhere overnight.[15]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound) or DMSO for a specified duration, typically 72 hours.[15]
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells. Add the reagent to each well, incubate to induce cell lysis and stabilize the luminescent signal, and then measure luminescence with a plate reader.[15]
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control cells and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Pathway Modulation
This method is used to confirm that the inhibitor is hitting its target within the cell by assessing the phosphorylation status of downstream effectors like AKT.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach a suitable confluency, pre-treat with various concentrations of the PI3K inhibitor or vehicle control for a few hours.[15]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a buffer supplemented with protease and phosphatase inhibitors.[15][16]
-
Protein Quantification and Sample Preparation: Determine the protein concentration of each lysate. Normalize the samples and prepare them for SDS-PAGE by adding sample buffer and boiling.[16]
-
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-AKT Ser473) overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The membrane can be stripped and re-probed for total AKT and a loading control like β-actin to ensure equal protein loading.[15]
-
Conclusion
This compound represents a potent PI3K inhibitor with favorable pharmacological characteristics.[8] Its efficacy in various cancer cell lines and in vivo models underscores the therapeutic potential of targeting the PI3K pathway.[8][9] However, the landscape of PI3K inhibitors is diverse, with compounds exhibiting varying degrees of isoform selectivity, potency, and off-target effects. The choice of inhibitor for a particular research application should be guided by the specific scientific question, the genetic context of the cancer model being studied (e.g., PIK3CA or PTEN mutation status), and a thorough understanding of the compound's pharmacological profile.[17][18] The data and protocols presented in this guide aim to provide a valuable resource for researchers navigating the complex and promising field of PI3K-targeted cancer therapy.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI-540 and PI-103: Efficacy and Selectivity in PI3K/mTOR Inhibition
For researchers in oncology and cell signaling, the selection of a specific kinase inhibitor is a critical decision that can profoundly impact experimental outcomes. This guide provides a detailed comparison of two widely studied phosphoinositide 3-kinase (PI3K) inhibitors, PI-540 and PI-103, with a focus on their efficacy and selectivity. Both compounds target the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[1]
Efficacy and Selectivity Profile
PI-103 is a potent, multi-targeted inhibitor of Class I PI3K isoforms and the mechanistic target of rapamycin (B549165) (mTOR).[2] It also demonstrates significant activity against DNA-dependent protein kinase (DNA-PK).[2] In contrast, this compound, a bicyclic thienopyrimidine derivative, exhibits a more selective inhibition profile.[3][4] While it potently inhibits p110α and mTOR, it shows significantly lower potency against the p110β and p110γ isoforms of PI3K compared to PI-103.[3]
The half-maximal inhibitory concentration (IC50) values collated from various in vitro kinase assays are presented below to illustrate the comparative potency and selectivity of these two inhibitors.
| Target | This compound IC50 (nM) | PI-103 IC50 (nM) |
| p110α | 10[3] | 2 - 8[2][5] |
| p110β | 3510[3] | 3 - 88[2] |
| p110δ | 410[3] | 3 - 48[2] |
| p110γ | >33110[3] | 15 - 150[2] |
| mTORC1 | 61[3] | 20[2] |
| mTORC2 | N/A | 83[2] |
| DNA-PK | 525[3] | 2[2] |
Note: IC50 values can vary between different experimental setups and assay conditions.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT and PDK1. Activated AKT then phosphorylates a multitude of substrates, leading to cell growth, proliferation, and survival. Both this compound and PI-103 exert their effects by inhibiting key kinases within this pathway.
References
A Head-to-Head Battle in PI3K Inhibition: An In Vivo Comparison of PI-540 and GDC-0941
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two notable phosphatidylinositide 3-kinase (PI3K) inhibitors: PI-540 and GDC-0941. Through a detailed examination of their performance in preclinical cancer models, supported by experimental data, this document aims to illuminate the key differences that propelled GDC-0941 into clinical trials.
The dysregulation of the PI3K signaling pathway is a well-established driver of tumorigenesis, making it a prime target for cancer therapeutics. Both this compound and GDC-0941 are potent inhibitors of Class I PI3K, demonstrating significant anti-proliferative effects. However, their in vivo performance, largely dictated by their pharmaceutical properties, reveals a clear distinction in their therapeutic potential.
At a Glance: Key In Vivo Performance Metrics
| Parameter | This compound | GDC-0941 (Pictilisib) | Cancer Model |
| Route of Administration | Intraperitoneal (i.p.) | Oral (p.o.) | U87MG Glioblastoma, IGROV-1 Ovarian |
| Dosing Regimen | 50 mg/kg b.i.d. | 150 mg/kg daily | U87MG Glioblastoma |
| Tumor Growth Inhibition | 66% | 98% | U87MG Glioblastoma[1][2][3] |
| Tumor Growth Inhibition | Not Reported | 80% | IGROV-1 Ovarian[1][2][3] |
| Oral Bioavailability | Not applicable (i.p.) | 78% in mice[1][3][4] | N/A |
| Pathway Inhibition | Dose- and time-dependent | Sustained for >8 hours | U87MG Glioblastoma[1] |
Delving into the Data: Antitumor Efficacy In Vivo
The most striking difference between this compound and GDC-0941 lies in their in vivo antitumor efficacy, largely attributable to the superior pharmaceutical properties of GDC-0941. While both compounds showed promise, GDC-0941's high oral bioavailability and sustained pathway inhibition translated to more profound tumor growth inhibition in xenograft models.
In a U87MG human glioblastoma xenograft model, daily oral administration of GDC-0941 at 150 mg/kg resulted in a remarkable 98% inhibition of tumor growth.[1][2][3] In contrast, intraperitoneal administration of this compound at 50 mg/kg twice daily led to a 66% tumor growth inhibition in the same model.[1][3] Furthermore, GDC-0941 demonstrated significant efficacy in an IGROV-1 ovarian cancer xenograft model, achieving 80% tumor growth inhibition.[1][2][3]
These findings underscore the critical role of pharmacokinetics in translating in vitro potency to in vivo efficacy. GDC-0941's development as an oral agent with favorable exposure profiles was a key advantage over this compound.[1]
Understanding the Mechanism: The PI3K Signaling Pathway
Both this compound and GDC-0941 exert their anticancer effects by inhibiting the PI3K pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a frequent event in many human cancers.[5] By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like AKT.[5] The suppression of the PI3K/AKT signaling cascade ultimately leads to the inhibition of tumor cell growth and survival.[5]
References
- 1. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through this compound, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through this compound, PI-620 to the oral agent GDC-0941 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
PI-540 vs. Wortmannin: A Comparative Guide for Researchers
In the landscape of phosphatidylinositol 3-kinase (PI3K) pathway research, the selection of an appropriate inhibitor is paramount to the accuracy and reproducibility of experimental outcomes. This guide provides a detailed comparison of two commonly utilized PI3K inhibitors, PI-540 and wortmannin (B1684655), to aid researchers, scientists, and drug development professionals in making an informed choice for their specific research applications.
Executive Summary
Wortmannin is a classic, potent, and irreversible inhibitor of PI3K, known for its broad activity against all Class I, II, and III PI3K isoforms. Its covalent binding mechanism ensures a sustained inhibition but also contributes to its cellular toxicity and potential for off-target effects, particularly at higher concentrations. Its inherent instability in aqueous solutions and short half-life are significant considerations for experimental design.
This compound , a newer generation, reversible inhibitor, offers a more nuanced profile. It exhibits potent inhibition of Class I PI3K isoforms, with a degree of selectivity, particularly for p110α. As a reversible inhibitor, it provides a more transient and potentially less toxic intervention. This compound was developed to have improved pharmaceutical properties, including better solubility and metabolic stability, compared to earlier generations of PI3K inhibitors.
This guide will delve into a detailed comparison of their mechanisms of action, potency, selectivity, and provide standardized experimental protocols for their evaluation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and wortmannin, compiled from various studies. It is important to note that IC50 values can vary depending on the specific assay conditions.
Table 1: Potency against Class I PI3K Isoforms
| Inhibitor | p110α IC50 (nM) | p110β IC50 (nM) | p110γ IC50 (nM) | p110δ IC50 (nM) |
| This compound | 10[1] | 3510[1] | 33110[1] | 410[1] |
| Wortmannin | ~2-5[2] | ~2-5[2] | ~2[2] | ~2-5[2] |
Table 2: Off-Target Kinase Inhibition
| Inhibitor | mTOR IC50 (nM) | DNA-PK IC50 (nM) | PLK1 IC50 (nM) | MLCK IC50 (µM) |
| This compound | 61[1] | 525[1] | Not Reported | Not Reported |
| Wortmannin | ~200[3] | 16[4] | 24[5] | 1.9[4] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Property | This compound | Wortmannin |
| Mechanism of Action | Reversible, ATP-competitive | Irreversible, covalent |
| Aqueous Solubility | Improved compared to earlier pyridofuropyrimidines[1] | Poorly soluble[6] |
| In Vitro Stability | Reduced microsomal metabolism[1] | Unstable, short half-life (~10 min in tissue culture)[3] |
| Cell Permeability | Orally active[1] | Highly cell-permeable[6] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the PI3K/Akt signaling pathway and a typical experimental workflow for comparing PI3K inhibitors.
Figure 1: PI3K/Akt Signaling Pathway and Points of Inhibition.
Figure 2: Experimental Workflow for Comparing PI3K Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: In Vitro PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
This compound and Wortmannin
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
HTRF detection reagents (e.g., biotin-PIP3 and europium-labeled anti-GST-Akt1-PH)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and wortmannin in DMSO, followed by a further dilution in kinase buffer.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the respective PI3K enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. For wortmannin, this pre-incubation is critical for covalent modification.
-
Initiate the kinase reaction by adding 4 µL of a mixture of PIP2 substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol assesses the inhibition of the PI3K signaling pathway in a cellular context by measuring the phosphorylation of the downstream effector Akt.
Materials:
-
Cell line of interest (e.g., MCF7, U87MG)
-
Complete cell culture medium
-
This compound and Wortmannin
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, and a loading control (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours if investigating growth factor-stimulated Akt phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or wortmannin for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 10-15 minutes, if applicable.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
-
Strip the membrane and re-probe for total Akt and the loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and Wortmannin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or wortmannin for 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.
Conclusion
The choice between this compound and wortmannin as a research tool depends critically on the experimental goals. Wortmannin, with its irreversible and broad-spectrum activity, is a powerful tool for achieving potent and sustained PI3K inhibition. However, its instability and off-target effects necessitate careful experimental design and data interpretation. This compound, as a reversible and more selective inhibitor with improved drug-like properties, offers a valuable alternative for studies requiring a more transient and targeted inhibition of the PI3K pathway. Researchers should carefully consider the data presented and the provided protocols to select the inhibitor that best suits their research needs.
References
- 1. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Off-Target Effects of PI-540 and LY294002
In the realm of cell signaling research, the specific and selective inhibition of target proteins is paramount for generating reliable and interpretable data. Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in a myriad of cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.
For decades, LY294002 has been a widely used tool for studying the physiological and pathological roles of PI3Ks. However, its utility is hampered by a broad range of off-target effects. In contrast, PI-540 represents a newer generation of PI3K inhibitors designed for improved potency and selectivity. This guide provides a detailed comparison of the off-target effects of this compound and LY294002, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the known inhibitory activities of LY294002 and this compound against their intended targets and known off-targets. It is important to note that comprehensive, publicly available kinome-wide screening data for this compound is limited. The selectivity profile of this compound is largely inferred from its development from the PI-103 scaffold and in comparison to its close analog, pictilisib (B1683980) (GDC-0941).
Table 1: On-Target Potency against Class I PI3K Isoforms
| Inhibitor | p110α (IC₅₀) | p110β (IC₅₀) | p110δ (IC₅₀) | p110γ (IC₅₀) |
| LY294002 | ~1.4 µM | ~1.7 µM | ~0.57 µM | ~15 µM |
| This compound | <10 nM | ~100 nM | <10 nM | ~100 nM[1] |
Table 2: Known Off-Target Effects of LY294002
| Off-Target Class | Specific Off-Target | Observed Effect |
| Protein Kinases | mTOR | Inhibition[2] |
| DNA-PK | Inhibition | |
| Casein Kinase 2 (CK2) | Inhibition[2] | |
| Pim-1 | Inhibition[2] | |
| Glycogen Synthase Kinase 3β (GSK3β) | Inhibition[2] | |
| Non-Kinase Proteins | BET Bromodomains (BRD2, BRD3, BRD4) | Inhibition |
| Signaling Pathways | Ca²⁺ Signaling | Implicated in inhibition |
| NF-κB | Implicated in inhibition[2] |
Table 3: Selectivity Profile of this compound and its Precursor/Analogs
| Inhibitor | Key Off-Targets | Selectivity Notes |
| PI-103 (Precursor to this compound) | mTOR (IC₅₀ = 30 nM), DNA-PK (IC₅₀ = 23 nM)[3] | Potent dual PI3K/mTOR inhibitor. |
| This compound | mTOR, DNA-PK | Expected to have significantly reduced activity against mTOR and DNA-PK compared to PI-103, based on the development of its close analog GDC-0941.[1] |
| GDC-0941 (Pictilisib) (Analog of this compound) | mTOR | 193-fold less active against mTOR compared to p110α. |
Experimental Protocols
To ensure the accurate determination of inhibitor selectivity, robust and standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to characterize the on- and off-target effects of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.
1. Materials:
- Purified recombinant kinase
- Kinase-specific substrate
- Test compounds (this compound, LY294002) dissolved in DMSO
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Luminometer
2. Procedure:
- Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
- Assay Setup: Add the diluted compounds or vehicle control (DMSO) to the wells of the assay plate.
- Enzyme and Substrate Addition: Add the purified kinase and its corresponding substrate to each well.
- Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Kₘ value for the specific kinase being tested.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- Luminescence Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for in vitro kinase inhibitor profiling.
Conclusion
The choice between this compound and LY294002 as a research tool should be guided by the specific requirements of the experiment. LY294002, while historically significant, exhibits a broad off-target profile that can confound the interpretation of experimental results. Its inhibitory effects on mTOR, DNA-PK, CK2, and other proteins necessitate careful consideration and the use of appropriate controls.
References
Validating PI-540 Efficacy Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor PI-540 and genetic knockdown techniques for validating the role of the p110α isoform of phosphoinositide 3-kinase (PI3K) in cellular signaling and cancer cell proliferation. The data presented herein is synthesized from multiple studies to offer an objective analysis of these two critical research methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the comparative effects of this compound and p110α siRNA on key cellular processes.
| Parameter | This compound (or similar p110α inhibitor) | p110α siRNA | Cell Line | Key Finding | Reference |
| Cell Proliferation (IC50) | 50-100 nM (PIK75) | Significant impairment of proliferation | SCLC cell lines | Inhibition of p110α, either pharmacologically or genetically, significantly reduces the proliferation of Small Cell Lung Cancer cells. | [1] |
| Lapatinib (B449) Sensitivity (IC50) | Not specified | Significantly enhanced lapatinib sensitivity | BT474 LapR, UACC893 LapR | Knockdown of p110α re-sensitizes lapatinib-resistant breast cancer cells to the drug. | [2] |
| IGF-I-Stimulated Akt Phosphorylation (Thr308) | Reduced | Reduced | Myoblasts | Both pharmacological inhibition and genetic knockdown of p110α lead to a reduction in IGF-I-stimulated Akt phosphorylation, a key downstream effector. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Reagents
-
Cell Lines: Small Cell Lung Cancer (SCLC) cell lines, lapatinib-resistant (LapR) breast cancer cell lines (BT474 LapR, UACC893 LapR), and myoblasts were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound and other inhibitors: this compound, PIK75, and other specific PI3K isoform inhibitors were dissolved in DMSO to create stock solutions and diluted in culture media for experiments.
siRNA Transfection
-
siRNA Preparation: Validated siRNAs targeting the p110α subunit (PIK3CA) and non-targeting control siRNAs were obtained from commercial suppliers.
-
Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) was used to deliver the siRNA into the cells.
-
Procedure:
-
Cells were seeded in 6-well or 96-well plates to achieve 30-50% confluency on the day of transfection.
-
siRNA and the transfection reagent were separately diluted in serum-free medium.
-
The diluted siRNA and transfection reagent were then combined and incubated at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
The complexes were added to the cells in fresh culture medium.
-
Cells were incubated for 48-72 hours before subsequent analysis to allow for effective knockdown of the target protein.
-
Cell Proliferation Assay (MTT Assay)
-
Cells were seeded in 96-well plates and treated with varying concentrations of this compound or transfected with p110α siRNA.
-
After the incubation period, MTT reagent was added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability.
Western Blot Analysis for Akt Phosphorylation
-
Cell Lysis: Cells were treated with this compound or transfected with p110α siRNA and then stimulated with a growth factor (e.g., IGF-I). Subsequently, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt) and total Akt, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits p110α, blocking the PI3K/Akt signaling pathway.
Experimental Workflow for Target Validation
Caption: Workflow for validating this compound's target using genetic knockdown.
Logical Relationship: Inhibition vs. Knockdown
Caption: Logical comparison of this compound inhibition and p110α knockdown effects.
References
A Comparative Guide to PI-540: Specificity and Profiling Assays
For researchers, scientists, and drug development professionals navigating the complex landscape of PI3K inhibitors, understanding the precise specificity and performance of these molecules is paramount. This guide provides an objective comparison of the PI3K inhibitor PI-540 against other relevant alternatives, supported by experimental data and detailed methodologies for key profiling assays.
Inhibitor Specificity Profile: A Quantitative Comparison
The efficacy and potential off-target effects of a kinase inhibitor are largely determined by its specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable PI3K inhibitors against Class I PI3K isoforms and other related kinases. Lower IC50 values indicate greater potency.
| Compound | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) | mTOR (nM) | DNA-PK (nM) |
| This compound | ≤ 10 | - | - | > 300 | Potent | - |
| PI-103 | ≤ 10 | Potent (order of magnitude > p110α) | - | 15 | Potent | More potent than this compound, PI-620, GDC-0941 |
| PI-620 | ≤ 10 | - | - | > 300 | Less potent than PI-103 & this compound | - |
| GDC-0941 | 3 | 33 | 3 | 75 | 193-fold less active than against p110α | - |
Signaling Pathway Context: The PI3K/AKT/mTOR Cascade
This compound and its counterparts exert their effects by inhibiting key kinases in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this cascade is a common feature in many cancers, making it a prime target for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through this compound, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to the Activity of PI-540 in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the activity of PI-540, a potent phosphoinositide 3-kinase (PI3K) inhibitor, across various cancer cell lines. We offer a detailed comparison of its performance against other notable PI3K inhibitors, supported by experimental data, to inform preclinical research and drug development decisions.
Introduction to this compound and the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers makes it a prime target for therapeutic intervention. This compound is a potent, selective inhibitor of Class IA PI3Ks, with particular efficacy against the p110α isoform, a key player in this pathway.[1] By targeting PI3K, this compound aims to curb the uncontrolled cell growth and survival characteristic of many cancers.
Comparative Efficacy of this compound and Alternative PI3K Inhibitors
The anti-proliferative activity of this compound has been evaluated alongside other PI3K inhibitors, such as PI-103, PI-620, and the clinical candidate GDC-0941. The following tables summarize the inhibitory activity of these compounds against PI3K isoforms and their impact on cancer cell lines.
In Vitro Inhibitory Activity Against Class I PI3K Isoforms and Other Kinases
| Compound | p110α (IC50, nmol/L) | p110β (IC50, nmol/L) | p110δ (IC50, nmol/L) | p110γ (IC50, nmol/L) | mTOR (IC50, nmol/L) | DNA-PK (IC50, nmol/L) |
| This compound | 8 | 50 | 9 | >300 | 18 | 120 |
| PI-103 | 2 | 3 | 3 | 15 | 6 | 14 |
| PI-620 | 7 | 45 | 8 | >300 | 70 | 130 |
| GDC-0941 | 3 | 33 | 3 | 75 | 580 | 1230 |
Data sourced from Raynaud et al., Mol Cancer Ther 2009.[1]
Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Activity | Alternative Inhibitor Activity |
| U87MG | Glioblastoma | Submicromolar potency.[1] | GDC-0941: 98% growth inhibition in xenografts at 150 mg/kg.[1] |
| A549 | Lung Cancer | Anti-proliferative effects in the low µM range (~1µM).[1] | - |
| PC3 | Prostate Cancer | Dose-dependent decrease in pAKT and pS6.[1] | - |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods used for evaluation, the following diagrams are provided.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used method to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines of interest (e.g., A549, U87MG, PC3)
-
Complete cell culture medium
-
96-well plates
-
This compound and other PI3K inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Downstream Signaling
This protocol is used to determine the effect of this compound on the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT and S6 ribosomal protein.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 (Ser235/236), anti-total-S6, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the samples by boiling and then load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and then add ECL detection reagents. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a potent inhibitor of the PI3K pathway, demonstrating significant anti-proliferative effects in various cancer cell lines. Its activity is comparable to other well-characterized PI3K inhibitors. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to design robust preclinical studies. The cross-validation of its activity in different cellular contexts is essential for its continued development as a potential anti-cancer agent.
References
Safety Operating Guide
Navigating the Disposal of PI-540: A Guide to Safe Laboratory Practices
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for PI-540, a potent inhibitor of class I phosphatidylinositide 3-kinases (PI3K).
Quantitative Data Summary
For a clear understanding of this compound's characteristics, the following table summarizes its key quantitative data. This information is crucial for assessing risk and determining the appropriate handling and disposal methods.
| Property | Value | Reference |
| Molecular Formula | C22H27N5O2S | [1] |
| Molecular Weight | 425.55 g/mol | [1] |
| Physical State | Powder | [2] |
| Color | Light gray | [2] |
| Melting Point | 182-188 °C | [2] |
| Solubility | Soluble in DMSO | [1] |
| IC50 (P110α) | 10 nM | [3] |
| IC50 (mTOR) | 61 nM | [3] |
Experimental Protocol: General Disposal Procedure for this compound Waste
The following protocol is a general guideline for the disposal of this compound and is based on standard practices for handling hazardous chemical waste in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and requirements.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Labeled, leak-proof, and chemically compatible waste container.
-
Chemical fume hood.
-
Spill kit for chemical spills.
Procedure:
-
Risk Assessment: Before handling, review the Safety Data Sheet (SDS) and understand the potential hazards associated with this compound. It is known to cause eye and skin irritation and may be harmful if inhaled or swallowed[2].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound).
-
-
Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealed plastic bag or container.
-
The label should include "Hazardous Chemical Waste," the name "this compound," and the approximate amount.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap.
-
The container must be clearly labeled with "Hazardous Chemical Waste," the name "this compound," the solvent system (e.g., DMSO), and the approximate concentration and volume.
-
Avoid overfilling the waste container; a general rule is to fill it to no more than 80% of its capacity.
-
-
Storage of Waste:
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
-
-
Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Dispose of all cleaning materials as solid hazardous waste.
-
-
Emergency Procedures:
-
In case of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Follow your laboratory's established spill response procedure. For small spills, use a chemical spill kit to absorb the material, and dispose of the cleanup materials as hazardous waste.
-
In case of personal exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[2].
-
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
This comprehensive guide provides a framework for the safe handling and disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific guidelines, is essential for maintaining a safe and compliant laboratory environment.
References
Personal protective equipment for handling PI-540
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PI-540, a potent, orally active inhibitor of class I phosphatidylinositide 3-kinases (PI3K). Given its nature as a highly bioactive compound intended for research, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent contamination. This compound is a bicyclic thienopyrimidine derivative that also inhibits mTOR and DNA-PK.[1]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, the primary risks are inhalation of airborne particles and dermal exposure. A comprehensive PPE strategy is mandatory.
PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents direct skin contact. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from airborne powder and potential splashes during solution preparation. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. For potent compounds, a powered air-purifying respirator (PAPR) is recommended. | Minimizes the risk of inhaling fine powder, which can be hazardous even in small quantities. |
| Lab Coat/Gown | A disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. Disposable gowns prevent the carry-over of contaminants. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Note: All PPE should be donned before entering the designated handling area and removed in a specific sequence to avoid cross-contamination before exiting.
Operational Plan for Handling this compound
Designated Handling Area
All work with powdered this compound must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize exposure.
Weighing and Reconstitution
-
Preparation : Before starting, ensure all necessary equipment (analytical balance, spatulas, weigh paper, solvent, vials) is inside the fume hood.
-
Weighing : Carefully weigh the required amount of this compound powder on weigh paper. Use caution to avoid generating airborne dust.
-
Reconstitution : Add the desired solvent (e.g., DMSO[2]) to the vial containing the powder. Cap the vial securely and mix gently until the solid is fully dissolved. This compound is soluble in DMSO.[2]
-
Cleaning : Decontaminate all surfaces and equipment within the fume hood after the procedure is complete.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations. |
| Contaminated Labware (Vials, Pipette Tips) | Collect in a designated, sealed hazardous waste container. Do not mix with general lab waste. |
| Contaminated PPE (Gloves, Gown, Shoe Covers) | Place in a sealed bag within the handling area before exiting. Dispose of as hazardous waste. |
| Liquid Waste (Solutions containing this compound) | Collect in a designated, sealed, and properly labeled hazardous waste container. |
Visual Guides for Safety and Workflow
Below are diagrams illustrating the procedural workflow for handling this compound and the biological pathway it inhibits.
Caption: Logical workflow for safe handling of this compound.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
